Chlorotitanium triisopropoxide
Description
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Properties
Molecular Formula |
C9H21ClO3Ti |
|---|---|
Molecular Weight |
260.58 g/mol |
IUPAC Name |
chlorotitanium(3+);propan-2-olate |
InChI |
InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1 |
InChI Key |
IFMWVBVPVXRZHE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].Cl[Ti+3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Chlorotitanium Triisopropoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotitanium triisopropoxide, with the chemical formula C9H21ClO3Ti, is an organometallic compound that serves as a versatile reagent and catalyst in organic synthesis.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and an illustrative reaction pathway.
Physical Properties of this compound
The physical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C9H21ClO3Ti | [3] |
| Molecular Weight | 260.58 g/mol | |
| Appearance | Colorless to yellow liquid or low melting solid | [3][4] |
| Melting Point | 35-40 °C | [3] |
| Boiling Point | 63-66 °C at 0.1 mmHg | [3] |
| Density | 1.091 g/mL at 25 °C | [3] |
| Solubility | Soluble in most nonprotic organic solvents (e.g., ether, THF, CH2Cl2, toluene, hexanes). Insoluble in water. | [1][5] |
| Flash Point | 72 °F (22 °C) - closed cup | [3] |
| Sensitivity | Moisture sensitive | [3] |
Experimental Protocols
Given the air and moisture sensitivity of this compound, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[6][7]
Determination of Melting Point
The melting point of this compound, which exists as a low melting solid, can be determined using a standard capillary melting point apparatus.[8][9][10]
Methodology:
-
Sample Preparation: Inside a glovebox, a small amount of solid this compound is finely ground. A capillary tube is then packed with the powdered sample to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to approximately 10 °C below the expected melting point of 35 °C.
-
Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
Final Reading: The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For pure substances, this range is typically narrow.[9]
Determination of Boiling Point under Reduced Pressure
Due to its relatively high boiling point at atmospheric pressure and potential for decomposition, the boiling point of this compound is determined under vacuum.[11][12][13]
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glassware must be thoroughly dried and assembled under an inert atmosphere.
-
Sample Introduction: Approximately 1-2 mL of liquid this compound is introduced into the distillation flask using a syringe. A small magnetic stir bar is added for smooth boiling.
-
Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.1 mmHg).
-
Heating: The distillation flask is gently heated in an oil bath.
-
Temperature Reading: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume.[14][15][16][17]
Methodology:
-
Tare Weighing: An accurately calibrated volumetric flask (e.g., 1 mL or 5 mL) is weighed on an analytical balance.
-
Sample Transfer: Inside a glovebox, the volumetric flask is carefully filled to the calibration mark with liquid this compound using a pipette.
-
Final Weighing: The filled volumetric flask is securely capped and re-weighed.
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass - tare mass) by the volume of the flask.
Determination of Solubility
A qualitative assessment of solubility in various organic solvents can be performed.[18][19][20]
Methodology:
-
Solvent Preparation: Several small, dry test tubes are prepared, each containing approximately 1 mL of a different anhydrous, nonprotic organic solvent (e.g., hexane, toluene, diethyl ether, tetrahydrofuran, dichloromethane).
-
Sample Addition: To each test tube, a small amount (a few drops or a small spatula tip) of this compound is added.
-
Observation: The tubes are agitated, and the solubility is observed. The compound is considered soluble if it completely dissolves to form a clear solution. It is insoluble if it remains as a separate phase or forms a cloudy suspension.
Reaction Pathway: Synthesis of this compound
This compound can be synthesized through a redistribution reaction between titanium(IV) isopropoxide and titanium(IV) chloride.[4][21] This reaction provides a straightforward route to the desired product.
Caption: Synthesis of this compound.
Application in Organic Synthesis: The Kulinkovich Reaction
This compound is a key reagent in the Kulinkovich reaction, which is used for the synthesis of cyclopropanols from esters.[22] The reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as this compound.
Caption: The Kulinkovich Reaction Workflow.
Conclusion
This compound is a valuable organometallic reagent with well-defined physical properties that are essential for its effective use in research and development. Its moisture sensitivity necessitates careful handling under inert conditions. The provided experimental protocols offer a foundation for the accurate determination of its physical characteristics, while the illustrative reaction pathways highlight its significance in synthetic organic chemistry. A thorough understanding of these properties and reactions is paramount for scientists and professionals in the field of drug development and chemical synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 20717-86-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. westlab.com [westlab.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. thinksrs.com [thinksrs.com]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. homesciencetools.com [homesciencetools.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. chem.ws [chem.ws]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Synthesis of Chlorotitanium Triisopropoxide from Titanium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chlorotitanium triisopropoxide, a versatile reagent in organic and materials chemistry, starting from titanium tetrachloride (TiCl₄). This document details the primary synthetic methodologies, presents quantitative data for process optimization, and includes explicit experimental protocols and procedural workflows.
Introduction
This compound, with the chemical formula ClTi(O-i-Pr)₃, is a valuable organotitanium compound widely utilized as a Lewis acid catalyst and a precursor for the synthesis of various titanium-containing materials. Its utility in organic synthesis includes applications in stereoselective reactions, making it a compound of significant interest to researchers in drug development and fine chemical production. The synthesis of this reagent from the readily available and inexpensive titanium tetrachloride is a key process for its accessibility.
Two primary routes for the synthesis of this compound from titanium tetrachloride have been established:
-
Route A: Redistribution Reaction - The reaction of titanium tetrachloride with titanium tetraisopropoxide.
-
Route B: Direct Alcoholysis - The controlled reaction of titanium tetrachloride with isopropanol.
This guide will focus on the more reliable and higher-yielding redistribution reaction, while also discussing the challenges associated with the direct alcoholysis route.
Quantitative Data
A summary of the key quantitative data for this compound and the reactants involved in its synthesis is provided in the table below for easy reference and comparison.
| Property | This compound | Titanium Tetrachloride | Titanium Tetraisopropoxide | Isopropanol |
| Molecular Formula | C₉H₂₁ClO₃Ti | TiCl₄ | C₁₂H₂₈O₄Ti | C₃H₈O |
| Molecular Weight | 260.58 g/mol [1] | 189.68 g/mol | 284.22 g/mol | 60.10 g/mol |
| Appearance | Colorless to yellow liquid or low-melting solid[2][3] | Colorless fuming liquid | Colorless to pale-yellow liquid | Colorless liquid |
| Melting Point | 35-40 °C[2][3] | -24 °C | 18-20 °C | -89 °C |
| Boiling Point | 63-66 °C at 0.1 mmHg[2][3] | 136.4 °C | 232 °C | 82.6 °C |
| Density | 1.091 g/mL at 25 °C[2][3] | 1.726 g/mL | 0.96 g/mL | 0.786 g/mL |
Synthesis Route from Titanium Tetrachloride
Route A: Redistribution Reaction with Titanium Tetraisopropoxide
This method is the preferred route for the synthesis of this compound due to its high yield and selectivity. The reaction involves the redistribution of ligands between titanium tetrachloride and titanium tetraisopropoxide.
Reaction Pathway:
References
An In-depth Technical Guide to Chlorotitanium Triisopropoxide (CAS 20717-86-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotitanium triisopropoxide, with the CAS number 20717-86-6, is an organometallic compound featuring a central titanium atom coordinated to one chlorine atom and three isopropoxide groups.[1][2] This versatile reagent is widely utilized in organic synthesis and materials science due to its reactivity as a Lewis acid and as a precursor for titanium-based materials.[1][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and potential relevance in the field of drug development.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1][2][5] It is soluble in most nonprotic organic solvents such as diethyl ether, tetrahydrofuran, dichloromethane, toluene, and hexanes.[3] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20717-86-6 | [1][3][6][7][8] |
| Molecular Formula | C₉H₂₁ClO₃Ti | [1][3][7] |
| Molecular Weight | 260.58 g/mol | [3][6][7][8] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1][2][5] |
| Melting Point | 35-40 °C | [3][6] |
| Boiling Point | 63-66 °C @ 0.1 mmHg | [3][6] |
| Density | 1.091 g/mL at 25 °C | [3][6] |
| Flash Point | 22 °C (71.6 °F) |
Synthesis
This compound can be readily synthesized from a 3:1 mixture of titanium tetraisopropoxide and titanium(IV) chloride.[3] The resulting product can be purified by distillation or used in situ for subsequent reactions.
Experimental Protocol: Synthesis of this compound
This protocol is based on the procedure described for the in situ preparation of related titanium alkoxides.
Materials:
-
Titanium tetraisopropoxide
-
Titanium(IV) chloride
-
Anhydrous diethyl ether or other suitable solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Syringe pump or dropping funnel
Procedure:
-
Set up an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a dropping funnel under a nitrogen or argon atmosphere.
-
Charge the flask with a mixture of titanium tetraisopropoxide (3 equivalents) dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Add titanium(IV) chloride (1 equivalent) dropwise via a syringe pump or dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting solution of this compound is ready for use in subsequent reactions. Alternatively, the solvent can be removed under vacuum, and the product can be purified by vacuum distillation.
Applications in Organic Synthesis
This compound is a valuable reagent in several organic transformations, including the Kulinkovich cyclopropanation and aldol (B89426) reactions.
Kulinkovich Cyclopropanation
In the Kulinkovich reaction, esters or amides react with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst to form cyclopropanols or cyclopropylamines, respectively. This compound is an effective catalyst for this transformation.
This protocol is adapted from a procedure for the synthesis of bicyclo[3.1.0]hexan-1-ol.[8]
Materials:
-
Methyl 5-hexenoate
-
This compound (1M solution in hexane)
-
n-Butylmagnesium chloride (1M solution in ether)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas
-
Syringe pump
-
Standard glassware for reaction and workup
Procedure:
-
To a round-bottomed flask under a nitrogen atmosphere, add a mixture of methyl 5-hexenoate (15.6 mmol), a 1M solution of this compound in hexane (B92381) (11.2 mL, 11.2 mmol), and anhydrous ether (54 mL) at room temperature.
-
Add a 1M solution of n-butylmagnesium chloride in ether (52 mL, 52 mmol) over 6.5 hours using a syringe pump.
-
After the addition is complete, stir the black reaction mixture for an additional 20 minutes.
-
Cool the mixture to 0 °C, dilute with 50 mL of ether, and quench by the slow addition of water (14 mL).
-
Stir the resulting mixture for 3 hours at room temperature.
-
Perform a standard aqueous workup, including extraction with ether, washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Aldol Reactions
This compound can be used to generate titanium enolates, which often exhibit high diastereoselectivity in aldol reactions.[6] The use of titanium as the metal component in enolates leads to a more covalent derivative, which can enhance stereocontrol.[6]
-
Enolate Formation: The titanium enolate is typically formed by transmetalation from a corresponding lithium enolate. This is achieved by treating the lithium enolate with this compound.
-
Reaction with Electrophile: The pre-formed titanium enolate is then reacted with an aldehyde or ketone at low temperatures (e.g., -78 °C) to afford the aldol adduct.
-
Stoichiometry: In some cases, using two equivalents of this compound can improve the diastereoselectivity of the reaction.[6]
-
Workup: The reaction is typically quenched with a suitable aqueous solution, followed by standard extraction and purification procedures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 20717-86-6: this compound [cymitquimica.com]
- 3. This compound | 20717-86-6 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to Chlorotitanium Triisopropoxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotitanium triisopropoxide, a versatile organotitanium reagent, plays a pivotal role in modern organic synthesis. Its unique reactivity and selectivity have established it as a valuable tool in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications in organic chemistry, with a particular focus on its utility in the development of novel therapeutic agents.
Molecular and Physical Properties
This compound, with the chemical formula C₉H₂₁ClO₃Ti, is a monomeric titanium alkoxide.[1] Its molecular structure consists of a central titanium atom bonded to one chlorine atom and three isopropoxide groups. The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁ClO₃Ti | [1] |
| Molecular Weight | 260.58 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |
| Melting Point | 35-40 °C | [1] |
| Boiling Point | 63-66 °C at 0.1 mmHg | [1] |
| Density | 1.091 g/mL at 25 °C | [1] |
| Solubility | Soluble in most nonprotic organic solvents (e.g., Et₂O, THF, CH₂Cl₂, toluene, hexanes) | [1] |
| Sensitivity | Moisture sensitive | [1] |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While comprehensive spectral assignments are not extensively documented in all public databases, the following provides an overview of expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropoxide ligands. The methine proton (CH) would appear as a septet, and the methyl protons (CH₃) as a doublet, due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum should display two distinct signals for the isopropoxide groups: one for the methine carbon and one for the methyl carbons.[2] The chemical shifts would be in the typical range for alkoxy ligands attached to a metal center.
Note: Detailed, experimentally verified chemical shifts and coupling constants are not consistently available in the public domain. Researchers should perform their own NMR analysis for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent bonds. Key expected absorptions include:
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| ~2970-2870 | C-H stretching of the isopropoxide groups |
| ~1170-1130 | C-O stretching of the isopropoxide groups |
| ~1000-950 | Ti-O stretching |
| Below 600 | Ti-Cl stretching |
Note: The exact peak positions can be influenced by the physical state of the sample and the presence of any impurities.
Experimental Protocols: Synthesis of this compound
The most common and straightforward synthesis of this compound involves the redistribution reaction between titanium tetraisopropoxide and titanium tetrachloride.
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthesis of this compound.
Detailed Experimental Procedure
Materials:
-
Titanium tetraisopropoxide (Ti(O-iPr)₄)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous, inert solvent (e.g., hexane (B92381) or toluene) - optional
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bar
-
Distillation apparatus (for purification)
Procedure:
-
Inert Atmosphere: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reagents and product.
-
Charging the Reaction Vessel: To a reaction flask equipped with a magnetic stir bar, add titanium tetraisopropoxide.
-
Addition of Titanium Tetrachloride: While stirring, slowly add titanium tetrachloride to the titanium tetraisopropoxide in a 1:3 molar ratio (TiCl₄:Ti(O-iPr)₄). The addition is exothermic and should be done carefully, potentially with external cooling to control the temperature.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature for a period of time (e.g., 1-2 hours) to ensure complete reaction.
-
Product Isolation: The resulting this compound can often be used in situ without further purification. For applications requiring high purity, the product can be purified by vacuum distillation.
Applications in Organic Synthesis and Drug Development
This compound is a versatile reagent with a wide range of applications in organic synthesis, stemming from its ability to act as a Lewis acid and a precursor to other titanium species.
Carbon-Carbon and Carbon-Nitrogen Bond Formation
This compound is extensively used to mediate the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[3] It is a key reagent in the Kulinkovich reaction for the synthesis of cyclopropanols from esters and Grignard reagents.[4] Furthermore, it facilitates the diastereoselective addition of nucleophiles to carbonyls and imines.
Total Synthesis of Natural Products
The unique reactivity of this compound has been harnessed in the total synthesis of several complex natural products. For instance, it has been employed in the synthesis of dictyostatin-1, a potent anticancer agent, and (-)-7-demethylpiericidin A1.[3] These syntheses often leverage the ability of the reagent to promote stereoselective cyclization reactions.
Asymmetric Synthesis
In the presence of chiral ligands, this compound can be used to generate chiral titanium complexes that catalyze a variety of asymmetric transformations. This is of particular importance in drug development, where the synthesis of enantiomerically pure compounds is often required.
Logical Relationships in Application
The utility of this compound in synthesis can be visualized as a branching pathway from the core reagent to various synthetic transformations and ultimately to complex molecular targets.
Caption: Applications of this compound.
Conclusion
This compound is a powerful and versatile reagent in the arsenal (B13267) of the modern synthetic chemist. Its ease of preparation, coupled with its broad range of reactivity and selectivity, makes it an indispensable tool for the construction of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this reagent is essential for the design and execution of efficient and innovative synthetic strategies. Further research into the development of novel catalytic systems based on this compound holds the promise of even more powerful synthetic methodologies in the future.
References
Navigating the Solubility of Chlorotitanium Triisopropoxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of chlorotitanium triisopropoxide in various organic solvents. This information is critical for its effective use in a range of applications, including catalysis, materials science, and organic synthesis. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for solvent selection.
Core Concepts and Solubility Profile
This compound, with the chemical formula C9H21ClO3Ti, is a versatile organometallic reagent. Its utility is often dictated by its solubility in a suitable solvent system. Generally, it is soluble in a range of nonprotic organic solvents.[1] The dissolution is influenced by factors such as the polarity of the solvent and the temperature. The compound is notably sensitive to moisture and will react with protic solvents, such as water and alcohols, leading to hydrolysis.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, valuable insights can be drawn from commercially available solutions, which indicate the minimum solubility at ambient temperature.
| Solvent | Molar Concentration (M) | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Hexanes | 1.0 | ~26.1 | Ambient | |
| Tetrahydrofuran (THF) | 1.25 | ~32.6 | Ambient | [2] |
| Dichloromethane (CH2Cl2) | 1.0 | ~26.1 | Ambient | [3] |
Note: The solubility in g/100 mL is calculated based on the molar concentration and the molecular weight of this compound (260.58 g/mol ). These values represent stable solutions and can be considered a baseline for solubility.
Qualitative Solubility Information
Beyond the solvents for which quantitative data is available, this compound is also known to be soluble in other nonprotic organic solvents.
| Solvent | Qualitative Solubility | Reference |
| Pentane | Soluble | [1] |
| Toluene | Soluble | [1] |
| Diethyl Ether (Et2O) | Soluble | [1] |
| Ethanol (B145695) | Soluble (reactive) | [3] |
| Acetone | Soluble (reactive) | [3] |
Caution: While soluble, this compound is reactive with protic solvents like ethanol and can react with ketones like acetone. Its use in these solvents should be carefully considered based on the specific application.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted for air- and moisture-sensitive compounds and should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[4][5]
Materials and Equipment
-
This compound (solid)
-
Anhydrous organic solvent of interest
-
Schlenk flask or glovebox
-
Inert gas supply (Nitrogen or Argon)
-
Thermostatically controlled shaker or stirrer plate
-
Syringes and needles (oven-dried)
-
0.2 µm syringe filter (compatible with the solvent)
-
Pre-weighed vials with septa
-
Vacuum oven or high vacuum line
Procedure
-
Preparation of Saturated Solution:
-
In a glovebox or under a positive pressure of inert gas in a Schlenk flask, add an excess amount of solid this compound to a known volume of the anhydrous organic solvent.
-
Seal the flask and place it in a thermostatically controlled shaker or on a stirrer plate set to a constant temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Using a pre-warmed (if determining solubility at elevated temperatures) gas-tight syringe, carefully withdraw a known volume of the supernatant.
-
Attach a 0.2 µm syringe filter to the syringe and transfer the clear, saturated solution into a pre-weighed, sealed vial. This step is crucial to remove any suspended microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully unseal the vial in a well-ventilated fume hood (or connect to a vacuum line with a cold trap) and evaporate the solvent under a gentle stream of inert gas or by applying a vacuum.
-
Once the solvent is completely removed, place the vial in a vacuum oven at a mild temperature to remove any residual solvent without decomposing the solute.
-
After drying to a constant weight, re-weigh the vial containing the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus the initial tare weight.
-
Solubility is then calculated in g/100 mL or mol/L using the mass of the solute and the volume of the solvent aliquot taken.
-
Visualization of Workflows
Solvent Selection Workflow
The selection of an appropriate solvent is a critical first step in any process involving this compound. The following diagram illustrates a logical workflow for this selection process.
Caption: A flowchart for selecting a suitable organic solvent.
Experimental Determination Workflow
The following diagram outlines the key steps in the experimental determination of solubility for an air-sensitive compound like this compound.
Caption: A stepwise workflow for experimental solubility determination.
References
Navigating the Thermal Landscape of Chlorotitanium Triisopropoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotitanium triisopropoxide (TiCl(O-i-Pr)₃) is a versatile organometallic compound utilized in various chemical syntheses, including as a precursor for the generation of titanium-based materials and as a catalyst in organic reactions. Its thermal behavior is a critical parameter that dictates its application window, storage conditions, and decomposition pathways, which are essential for process safety, optimization, and the controlled synthesis of desired products. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, drawing upon the established knowledge of related titanium alkoxides to predict its thermal characteristics. While specific experimental data for this particular compound is not extensively available in the public domain, this guide synthesizes information from analogous compounds to offer a robust predictive framework.
Predicted Thermal Stability and Decomposition Profile
Based on the thermal analysis of similar titanium alkoxides, such as titanium tetraisopropoxide (TTIP), a multi-stage decomposition process for this compound is anticipated. The presence of the electron-withdrawing chloro ligand is expected to influence the bond strengths within the molecule, potentially altering its decomposition temperature compared to homoleptic titanium alkoxides.
The thermal decomposition is likely initiated by the elimination of isopropoxy ligands. Studies on TTIP have identified key decomposition pathways including the release of propene (C₃H₆) through a four-membered ring transition state. A similar pathway is plausible for this compound. The ultimate solid-state product of the thermal decomposition under an inert atmosphere is expected to be titanium dioxide (TiO₂), potentially with some residual chlorine depending on the final temperature and atmosphere.
Table 1: Predicted Thermal Decomposition Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Proposed Process | Evolved Gaseous Products (Predicted) |
| 150 - 250 | Variable | Initial decomposition and loss of isopropoxy groups | Propene (C₃H₆), Isopropanol (C₃H₈O) |
| 250 - 400 | Significant | Further ligand decomposition and formation of intermediate species | Water (H₂O), Hydrocarbons |
| > 400 | Stabilizing | Formation of titanium dioxide | Carbon dioxide (CO₂), Carbon monoxide (CO) |
Note: The data presented in this table is illustrative and predictive, based on the known thermal behavior of analogous titanium alkoxides. Actual experimental values may vary.
Experimental Protocols for Thermal Analysis
Given the air- and moisture-sensitive nature of this compound, all handling and preparation for thermal analysis must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound and identify its decomposition stages.
Methodology:
-
Sample Preparation: Inside a nitrogen-filled glovebox, load approximately 5-10 mg of this compound into a hermetically sealed aluminum or ceramic TGA pan.
-
Instrument Setup:
-
Place the sealed pan into the TGA instrument autosampler, ensuring minimal exposure to the ambient atmosphere. If an autosampler is not available, the furnace should be purged with a high flow of inert gas during sample loading.
-
Use a high-purity inert purge gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting TGA curve for onset temperatures of decomposition, percentage weight loss at each stage, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: In a glovebox, hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Ramp the temperature to a point beyond its final decomposition (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the DSC thermogram for endothermic and exothermic peaks corresponding to phase transitions and decomposition events. Integrate the peak areas to determine the enthalpy changes associated with these transitions.
Visualizing Thermal Analysis Workflow and Decomposition Pathway
To aid in the understanding of the experimental process and the predicted chemical transformations, the following diagrams are provided.
Conclusion
The thermal stability and decomposition of this compound are governed by complex chemical transformations. While direct experimental data remains scarce, a predictive understanding based on analogous titanium compounds provides a valuable framework for its safe handling and application. The key to obtaining reliable experimental data lies in meticulous sample preparation under an inert atmosphere and the application of standard thermal analysis techniques such as TGA and DSC. The insights gained from such analyses are paramount for researchers and professionals in materials science and drug development who rely on this compound for innovative synthetic applications. Further research involving techniques like TGA coupled with mass spectrometry (TGA-MS) would be invaluable in definitively identifying the evolved gaseous products and elucidating the precise decomposition mechanism.
A Comprehensive Technical Guide to the Safe Handling of Chlorotitanium Triisopropoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety precautions and handling procedures for chlorotitanium triisopropoxide (CAS No. 20717-86-6). Adherence to these guidelines is essential to mitigate the risks associated with this flammable and corrosive compound, ensuring a safe laboratory and manufacturing environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is a flammable solid or liquid that causes severe skin burns and eye damage.[1][2][3] The primary dangers stem from its flammability and its reactivity, particularly with moisture.
GHS Hazard Statements:
-
H318: Causes serious eye damage.[1]
Quantitative Safety Data
The following table summarizes the key quantitative safety parameters for this compound. This data is crucial for designing safe experimental setups and emergency response plans.
| Parameter | Value | Source |
| Flash Point | -22 °C (-7.6 °F) | [4] |
| Autoignition Temperature | 240 °C (464 °F) | [4] |
| Explosion Limits | ||
| Lower Explosion Limit (LEL) | 1.10 vol % | [4] |
| Upper Explosion Limit (UEL) | 7.40 vol % | [4] |
| NFPA 704 Rating (estimated) | ||
| Health | 3 | [4] |
| Flammability | 3 | [4] |
| Instability | 1 | [4] |
| HMIS Rating (for a solution) | ||
| Health | 2 | [5] |
| Flammability | 4 | [5] |
| Reactivity | 1 | [5] |
| Boiling Point | 63-66 °C @ 0.1 mm Hg | [6] |
| Melting Point | 35-40 °C | [6] |
| Density | 1.091 g/mL at 25 °C | [6] |
Note: Occupational exposure limits (PEL, TLV) have not been established for this compound itself.[4][5] However, for solutions, limits of the solvent (e.g., Tetrahydrofuran) must be observed.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Facilities must be equipped with an emergency eyewash station and a safety shower in the immediate vicinity of any potential exposure.[4][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][2][4]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the specific handling task and the potential for exposure. The following diagram outlines the logical workflow for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Handling:
-
Avoid all contact with skin and eyes and do not breathe dust or vapors.[1][7]
-
Use only non-sparking tools and explosion-proof equipment.[1][4]
-
Ground and bond containers when transferring material to prevent static electricity buildup.[1][4]
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Empty containers retain product residue and can be dangerous; do not cut, weld, or expose them to heat or ignition sources.[4]
Storage:
-
Store in a tightly closed container under an inert gas.[2]
-
The material is sensitive to air and moisture.[2]
-
Keep in a cool, dry, and well-ventilated area designated as a "flammables area".[4]
-
Store away from incompatible materials such as water, moist air, and oxidizing agents.[1][7]
-
Store locked up.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following workflows detail the necessary steps for first aid and accidental release scenarios.
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[2][4]
Caption: Emergency first aid procedures for exposure to this compound.
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[4] Do NOT use straight streams of water.[4]
-
Hazards: Vapors are heavier than air and may form an explosive mixture with air, traveling to an ignition source and flashing back.[4] Containers may explode in the heat of a fire.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[4][7]
The following workflow outlines the protocol for responding to a spill.
Caption: Step-by-step procedure for accidental spill response.
Experimental Protocol Considerations
The quantitative data presented in this guide, such as flash point and autoignition temperatures, are determined using standardized experimental protocols (e.g., ASTM methods). The Safety Data Sheets, which are the primary source for this information, do not typically detail the specific methodologies used.[1][2][4][5] Researchers requiring this level of detail should consult the chemical manufacturer directly or refer to standard chemical property testing compendia. The provided data should be used as a cornerstone for conducting thorough risk assessments before any experimental work is initiated.
References
- 1. gelest.com [gelest.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. gelest.com [gelest.com]
- 6. This compound|20717-86-6|lookchem [lookchem.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
An In-depth Technical Guide to the Hydrolytic Sensitivity of Chlorotitanium triisopropoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotitanium triisopropoxide (CTTP), with the chemical formula C9H21ClO3Ti, is a highly reactive organometallic compound and a critical precursor in various fields, including materials science and organic synthesis.[1][2] Its utility is intrinsically linked to its high sensitivity to moisture, a characteristic that allows for its transformation into titanium-based materials but also necessitates stringent handling protocols. This document provides a comprehensive technical overview of the hydrolytic sensitivity of this compound, detailing the underlying reaction mechanisms, influential factors, quantitative effects, and precise experimental protocols for its management and controlled reaction.
Introduction to this compound
This compound is a colorless to pale yellow liquid or low-melting solid that is soluble in most non-protic organic solvents such as ethers, toluene (B28343), and hexanes.[1][3] It is predominantly used as a reagent in organic synthesis and as a precursor for the preparation of titanium-based materials, such as ultralow-density ceramics and titanium dioxide (TiO2) coatings.[1][2] The compound is classified as moisture-sensitive, corrosive, and flammable, reacting with water in a process known as hydrolysis.[1][4] This reactivity is central to its application in sol-gel processes, where controlled hydrolysis and subsequent condensation reactions are leveraged to produce materials with specific properties like particle size, morphology, and crystalline phase.[5]
The Chemistry of Hydrolytic Sensitivity
The term "hydrolytic sensitivity" refers to the tendency of a compound to react with water. For this compound, this sensitivity is pronounced. The central titanium atom is electrophilic and susceptible to nucleophilic attack by water molecules. This initial reaction triggers a cascade of hydrolysis and condensation steps, ultimately leading to the formation of titanium oxides and isopropanol (B130326).[5][6] The overall, simplified reaction is:
TiCl(OⁱPr)₃ + 2H₂O → TiO₂ + 3(CH₃)₂CHOH + HCl
This equation, however, simplifies a complex, multi-step process that can be precisely controlled to yield a variety of titanium-containing intermediates and final products.
Reaction Mechanism: Hydrolysis and Condensation
The conversion of this compound into titanium dioxide is a sequential process involving two primary stages:
-
Hydrolysis: The process begins with the nucleophilic attack of a water molecule on the titanium center. This results in the substitution of an isopropoxide group (–OⁱPr) with a hydroxyl group (–OH), releasing a molecule of isopropanol.[5] This step can occur sequentially, replacing one, two, or all three isopropoxide groups. The presence of the chloride ligand also influences the reactivity and the nature of the intermediates formed.
-
Condensation: Following hydrolysis, the newly formed hydroxylated titanium precursors undergo condensation to form stable Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges.[6] This process eliminates water or isopropanol and results in the formation of progressively larger oligomeric and polymeric networks, which eventually form a solid gel or precipitate as titanium dioxide particles.[5]
The following diagram illustrates this fundamental pathway.
Data Presentation: Factors Influencing Hydrolysis
The kinetics and outcome of the hydrolysis reaction are not static; they are heavily influenced by several experimental parameters. While specific kinetic data for this compound is not widely published, extensive research on the closely related titanium tetraisopropoxide (TTIP) provides a strong basis for understanding the effects of these variables. The following table summarizes these key factors and their impact on the resulting material properties, which are analogous for CTTP.
| Parameter | Effect on Hydrolysis and Product Properties | Citation |
| pH of Aqueous Solution | Controls the rate of hydrolysis and the surface charge of forming particles. Acidic conditions (e.g., pH 2) lead to slower hydrolysis, promoting the formation of fine, spherical, and well-dispersed anatase nanoparticles. Neutral or basic conditions can cause rapid precipitation and aggregation into larger secondary particles. | [5][7][8] |
| Water-to-Precursor Ratio | A higher ratio of water to the titanium precursor generally accelerates the hydrolysis and condensation rates. This can lead to the formation of larger particles or aggregates if not carefully controlled. | [9] |
| Temperature | Increasing the reaction or subsequent calcination temperature influences particle crystallinity and phase. As-prepared powders are often the anatase crystalline phase. Higher temperatures promote crystallite growth and can initiate the transformation from the anatase to the rutile phase, typically starting above 400-600°C. | [5][7] |
| Solvent | The choice of solvent affects precursor solubility and reactivity. Non-protic organic solvents like isopropanol, hexanes, or toluene are standard. The solvent can influence the rate of particle nucleation and growth. | [1][10] |
| Chemical Modifiers (Stabilizers) | Additives like acetic acid or acetylacetone (B45752) can be used to chelate the titanium precursor. This modification reduces the precursor's reactivity towards water, allowing for more controlled gel formation and resulting in smaller, more uniform particles. | [5][11] |
Experimental Protocols
Due to its high reactivity with atmospheric moisture and oxygen, handling this compound requires specialized techniques to maintain an inert atmosphere.[12][13]
Protocol 1: General Handling of Air- and Moisture-Sensitive this compound
This protocol outlines the standard procedures for storing, transferring, and handling the reagent under inert conditions using Schlenk techniques.
Objective: To safely manipulate this compound without exposure to air or moisture.
Materials:
-
This compound (stored in a Sure/Seal™ bottle or similar)[13]
-
Schlenk line with dual vacuum/inert gas (N₂ or Ar) manifold[14]
-
Oven-dried (e.g., at 140°C for 4 hours) glassware (Schlenk flasks, graduated cylinders)[13]
-
Gas-tight syringes with needles
-
Rubber septa
-
Cannula (double-tipped needle)
-
Anhydrous solvents (e.g., THF, hexanes, toluene)
Procedure:
-
Glassware Preparation: Assemble all necessary glassware (e.g., reaction flask, addition funnel) while hot from the oven and immediately connect it to the Schlenk line.
-
Inert Atmosphere Purge: Evacuate the assembled glassware using the vacuum manifold and refill with inert gas (N₂ or Ar). Repeat this "vacuum-refill" cycle at least three times to ensure the removal of all atmospheric moisture and oxygen.[15]
-
Reagent Transfer (Syringe): a. Puncture the rubber septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure. b. Using a clean, dry, gas-tight syringe, puncture the septum and draw the desired volume of the liquid reagent. It is advisable to draw a small amount of inert gas into the syringe first to act as a buffer. c. Quickly transfer the reagent to the reaction flask by piercing its septum, and dispense the liquid.
-
Reagent Transfer (Cannula): For larger volumes, a cannula transfer is preferred. a. Pressurize the reagent bottle slightly with inert gas. b. Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the liquid surface. c. Insert the other end of the cannula into the receiving flask, which is vented to a bubbler to release pressure. d. The slight pressure difference will drive the liquid transfer through the cannula.
-
Storage: Always store this compound under a positive pressure of dry inert gas.[1] For long-term storage, sealing in a glass ampoule or keeping it in a glovebox is recommended.[12][15]
Protocol 2: Controlled Hydrolysis for TiO₂ Nanoparticle Synthesis
This protocol provides a representative method for synthesizing titanium dioxide nanoparticles by controlling the hydrolysis of this compound, based on established sol-gel procedures.[7][8]
Objective: To synthesize TiO₂ nanoparticles with a narrow size distribution via controlled hydrolysis and peptization.
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Deionized water
-
Nitric acid (HNO₃) or Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment
-
Standard inert atmosphere setup (from Protocol 1)
Procedure:
-
Precursor Solution Preparation: a. In a Schlenk flask under an inert atmosphere, prepare a solution of this compound in anhydrous isopropanol (e.g., 5 mL of CTTP in 15 mL of isopropanol).
-
Hydrolysis Solution Preparation: a. In a separate flask, prepare an aqueous solution of deionized water. b. Adjust the pH of the water to the desired level (e.g., pH 2 for small particles) using dilute nitric acid.[7]
-
Hydrolysis Reaction: a. Vigorously stir the precursor solution. b. Add the pH-adjusted aqueous solution dropwise to the precursor solution. A white precipitate or turbid solution will form instantly.
-
Peptization/Aging: a. Heat the resulting suspension to 60-70°C and maintain this temperature with continued stirring for 18-20 hours. This aging step, known as peptization, helps to break down aggregates and form a stable colloidal sol.[7][8]
-
Particle Isolation: a. After aging, cool the suspension to room temperature. b. Collect the white precipitate by centrifugation. c. Wash the collected powder several times with ethanol (B145695) to remove byproducts and unreacted precursors.
-
Drying and Calcination: a. Dry the washed powder in a vacuum oven at 100°C for at least 2 hours to obtain the as-prepared TiO₂ nanopowder.[8] b. If desired, the powder can be calcined at higher temperatures (e.g., 400-600°C) to improve crystallinity and induce phase changes.[7]
References
- 1. This compound | 20717-86-6 [chemicalbook.com]
- 2. CAS 20717-86-6: this compound [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. ossila.com [ossila.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. molan.wdfiles.com [molan.wdfiles.com]
In-Depth Technical Guide: The Mechanism of Action for Chlorotitanium Triisopropoxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotitanium triisopropoxide, TiCl(O-i-Pr)₃, is a versatile and powerful Lewis acidic catalyst employed in a wide array of organic transformations. Its efficacy stems from the titanium(IV) center, which, modulated by both a chloride and three isopropoxide ligands, can coordinate to various functional groups, thereby activating substrates towards nucleophilic attack and facilitating key bond-forming reactions. This technical guide provides an in-depth exploration of the mechanistic pathways through which this compound exerts its catalytic activity. Key applications, including the Kulinkovich cyclopropanation, asymmetric aldol (B89426) reactions, and ring-opening polymerization, will be discussed in detail. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its catalytic role, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the design and optimization of synthetic routes.
Introduction: The Versatility of a Titanium(IV) Catalyst
This compound is a commercially available, moisture-sensitive reagent that serves as a precursor to various catalytically active titanium species.[1] The presence of both a labile chloride ion and sterically demanding isopropoxide groups allows for fine-tuning of its reactivity. In many catalytic applications, it is used in situ or as a precursor that is modified by other reagents, such as Grignard reagents, to generate the active catalyst.[2] Its utility is particularly pronounced in carbon-carbon bond-forming reactions, stereoselective synthesis, and polymerization, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3]
The Kulinkovich Cyclopropanation Reaction
One of the hallmark applications of this compound is in the Kulinkovich reaction, which provides a straightforward method for the synthesis of cyclopropanols from esters and Grignard reagents.[4][5]
Mechanism of Action
The catalytic cycle of the Kulinkovich reaction, when initiated with this compound, is generally accepted to proceed through the formation of a titanacyclopropane intermediate. The key steps are as follows:
-
Transmetalation: The this compound reacts with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) to form a transient dialkyltitanium species.[2][4]
-
β-Hydride Elimination: This dialkyltitanium intermediate undergoes β-hydride elimination to release an alkane and form a titanacyclopropane.[1][4]
-
Reaction with Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the ester. This involves insertion of the ester's carbonyl group into a titanium-carbon bond, leading to an oxatitanacyclopentane intermediate.[2]
-
Rearrangement and Cyclization: The oxatitanacyclopentane rearranges to a β-titanio ketone, which then undergoes intramolecular cyclization to form the cyclopropoxide.[2]
-
Product Formation and Catalyst Regeneration: The titanium cyclopropoxide is then transmetalated with the Grignard reagent to release the magnesium salt of the cyclopropanol (B106826) and regenerate a dialkyltitanium species, which can re-enter the catalytic cycle.[1] Subsequent aqueous workup provides the final cyclopropanol product.[1]
Quantitative Data
The Kulinkovich reaction is known for its high efficiency in producing cyclopropanol derivatives. The table below summarizes representative yields for this transformation.
| Ester Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Methyl 5-hexenoate | n-Butylmagnesium chloride | Bicyclo[3.1.0]hexan-1-ol | 82-85 | [6] |
| Ethyl acetate | Cyclopentylmagnesium chloride | trans-2-Benzyl-1-methylcyclopropan-1-ol | 68 | [6] |
| Methyl ester | Ethylmagnesium bromide | Desired cyclopropanol | 86 | [1] |
| Lactone | Ethylmagnesium bromide | Cyclopropanol product | Not specified | [1] |
Experimental Protocol: Synthesis of Bicyclo[3.1.0]hexan-1-ol
The following protocol is adapted from a literature procedure for the intramolecular Kulinkovich cyclopropanation.[6]
-
Reaction Setup: To a 500-mL round-bottomed flask equipped with a magnetic stirring bar and a rubber septum, add a mixture of methyl 5-hexenoate (2.0 g, 15.6 mmol), a 1M solution of this compound in hexane (B92381) (11.2 mL, 11.2 mmol), and anhydrous ether (54 mL) under a nitrogen atmosphere at room temperature.
-
Addition of Grignard Reagent: Add a 1M solution of n-butylmagnesium chloride in ether (52 mL, 52 mmol) over a period of 6.5 hours via a syringe pump at room temperature.
-
Reaction Completion: After the addition is complete, stir the resulting black reaction mixture for an additional 20 minutes.
-
Quenching: Cool the mixture to 0°C with an ice bath, dilute with 50 mL of ether, and then quench by the slow addition of water (14 mL).
-
Workup: Vigorously stir the mixture for 30 minutes. Filter the resulting suspension through a pad of Celite, washing the filter cake with ether.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash chromatography on silica (B1680970) gel to afford bicyclo[3.1.0]hexan-1-ol as a colorless oil.
Asymmetric Aldol Reactions
This compound is a key reagent in achieving high levels of stereocontrol in aldol reactions, particularly through the formation of titanium enolates.
Mechanism of Action in Evans Asymmetric Aldol Reaction
In the context of the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries, this compound, often in conjunction with a base like triethylamine (B128534) or sparteine, facilitates the formation of a rigid, chelated titanium enolate. This chelation enforces a specific conformation of the enolate, leading to a highly organized transition state upon reaction with an aldehyde. The steric bulk of the chiral auxiliary directs the approach of the aldehyde to one face of the enolate, resulting in a high degree of diastereoselectivity in the aldol adduct.
Quantitative Data
The use of this compound in conjunction with chiral auxiliaries can lead to excellent diastereoselectivity in aldol reactions.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-3-propionyloxazolidin-2-one | Acrolein | 95:5 | 87 | [7] |
| N-propionyl oxazolidinone | Various | 94:6 to >98:2 | High | [7] |
| N-propionyl thiazolidinethione | Isobutyraldehyde (B47883) | >99:1 (Evans syn) | 82 | [4] |
Experimental Protocol: Asymmetric Aldol Addition with a Thiazolidinethione Auxiliary
The following is a representative protocol for an asymmetric aldol reaction using a thiazolidinethione chiral auxiliary and titanium tetrachloride, which generates a chlorotitanium enolate in situ.[4]
-
Reaction Setup: In an oven-dried 250-mL round-bottomed flask equipped with a magnetic stirring bar, dissolve the thiazolidinethione (5.00 g, 18.8 mmol) in anhydrous dichloromethane (B109758) (60 mL) under an argon atmosphere. Cool the flask to 0°C.
-
Enolate Formation: While vigorously stirring, add titanium tetrachloride (2.16 mL, 19.8 mmol) via syringe over three minutes. After 5 minutes, add triethylamine (2.76 mL, 19.8 mmol) dropwise over 10 minutes. Stir the resulting dark red solution for 1 hour at 0°C.
-
Aldol Addition: Cool the reaction mixture to -78°C and add isobutyraldehyde (1.80 mL, 19.8 mmol) dropwise over 10 minutes. Stir the mixture for 1 hour at -78°C.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL) at 0°C. Pour the mixture into a separatory funnel, dilute with brine (80 mL), and extract with dichloromethane (2 x 50 mL).
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by flash chromatography to yield the aldol product.
Ring-Opening Polymerization (ROP)
This compound and related titanium alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL).[6][8]
Mechanism of Action
The ROP of cyclic esters initiated by titanium alkoxides generally proceeds via a coordination-insertion mechanism.
-
Initiation: The titanium alkoxide coordinates to the carbonyl oxygen of the cyclic ester, activating the monomer. Subsequently, the ester's acyl-oxygen bond is cleaved, and the monomer inserts into the titanium-alkoxide bond. This forms a new, longer alkoxide ligand attached to the titanium center.
-
Propagation: The newly formed titanium alkoxide end-group can then coordinate and react with another monomer molecule in the same fashion, leading to chain growth.
-
Termination: The polymerization can be terminated by the introduction of a quenching agent, such as an acidic alcohol, which protonates the growing polymer chain and regenerates a titanium alkoxide.
Quantitative Data
The performance of titanium-based catalysts in ROP is influenced by reaction conditions and the specific catalyst structure.
| Monomer | Catalyst System | Conversion (%) | Mₙ ( g/mol ) | PDI | Reference |
| L-lactide | TiCl(O-i-Pr)₃/SiO₂ | >90 (at 90°C) | ~35,000 | ~1.5 | [8] |
| ε-Caprolactone | FeCl₃/BnOH | 98.8 | 16,500 | 1.28 | [9] |
| rac-Lactide | Zn(II) carboxylate | High | High | - | [10] |
Note: While not all examples use this compound directly, they illustrate the catalytic potential of related metal complexes in ROP.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
This general protocol is based on procedures for the ROP of cyclic esters using metal alkoxide initiators.[6]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of this compound catalyst.
-
Monomer Addition: Add freshly distilled ε-caprolactone to the flask, followed by an anhydrous solvent (e.g., toluene) to achieve the desired monomer concentration (e.g., 2 M).
-
Initiation: If an external initiator like benzyl (B1604629) alcohol is used, add it to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100-130°C) and stir for the required time.
-
Termination and Isolation: After the desired time, terminate the polymerization by exposing the mixture to air and adding a few drops of HCl in methanol. Precipitate the polymer in cold methanol, filter, wash with methanol, and dry under vacuum.
Conclusion
This compound stands out as a highly effective and versatile catalyst in modern organic synthesis. Its ability to mediate a range of transformations, from cyclopropanations to stereoselective aldol reactions and ring-opening polymerizations, underscores its importance. The mechanisms governing its catalytic activity, primarily centered around the Lewis acidity of the titanium center and its ability to form key intermediates like titanacyclopropanes and chelated enolates, provide a rational basis for its application and for the future design of more advanced titanium-based catalytic systems. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to leverage the synthetic potential of this powerful reagent in their own work, particularly in the fields of natural product synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chlorotitanium Triisopropoxide-Catalyzed Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotitanium triisopropoxide, with the chemical formula ClTi(O-i-Pr)₃, is a versatile and effective catalyst in the field of polymer chemistry.[1] It is particularly recognized for its utility in the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable and biocompatible polyesters like polylactide (PLA).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst for polymerization, targeting researchers, scientists, and professionals in drug development who are interested in the synthesis of well-defined polymers for various applications, including drug delivery systems and biomedical devices.
The catalytic action of this compound proceeds through a coordination-insertion mechanism, where the titanium center coordinates with the monomer, facilitating the ring-opening and subsequent insertion of the monomer into the growing polymer chain.[2] This catalyst can be employed in both homogeneous and heterogeneous systems, for instance, supported on silica (B1680970), offering flexibility in process design and catalyst separation.[1]
Data Presentation
The following tables summarize quantitative data from polymerization experiments using this compound as a catalyst. These tables provide a comparative overview of how different reaction parameters influence the polymerization outcome.
Table 1: Homogeneous Ring-Opening Polymerization of L-Lactide
| Entry | Monomer/Catalyst Ratio (M/C) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 1 | 100 | 130 | 2 | >95 | 85,000 - 90,000 | 1.3 - 1.5 | [3] |
| 2 | - | - | - | 20-30 (yield) | - | - | [3] |
Table 2: Heterogeneous (Silica-Supported) Ring-Opening Polymerization of L-Lactide in Toluene (B28343)
| Entry | Monomer/Catalyst Ratio (M/C) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 1 | 100 | 50 | 4 | ~50 | - | - | [1] |
| 2 | 100 | 70 | 4 | ~80 | - | - | [1] |
| 3 | 100 | 90 | 4 | >95 | Increases with temperature | Increases with temperature | [1] |
Experimental Protocols
Materials and Reagents
-
L-Lactide: High purity, polymerization grade. Must be purified by recrystallization from anhydrous toluene and dried under vacuum before use to remove any moisture and impurities that can affect the polymerization.
-
This compound (ClTi(O-i-Pr)₃): Handled under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity. It is a colorless to pale yellow liquid or a low-melting solid.
-
Toluene: Anhydrous, polymerization grade. Should be dried over a suitable drying agent (e.g., sodium/benzophenone or molecular sieves) and distilled under an inert atmosphere before use.
-
Methanol (B129727): Reagent grade, for polymer precipitation.
-
Chloroform (B151607): Reagent grade, for polymer dissolution.
-
Schlenk Flasks and Glassware: All glassware must be oven-dried at >120 °C for at least 24 hours and cooled under a stream of dry nitrogen or argon before use.
Protocol 1: Homogeneous Ring-Opening Polymerization of L-Lactide (Bulk Polymerization)
This protocol describes the solvent-free polymerization of L-lactide.
-
Monomer and Catalyst Preparation:
-
In a glovebox, add the desired amount of purified L-lactide to a dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, prepare a stock solution of this compound in anhydrous toluene. The concentration should be calculated to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).
-
-
Reaction Setup:
-
Seal the Schlenk flask containing the L-lactide and remove it from the glovebox.
-
Heat the flask in an oil bath to 130 °C to melt the monomer.
-
Once the L-lactide is molten and thermally equilibrated, inject the calculated volume of the this compound solution into the flask under a positive pressure of inert gas.
-
-
Polymerization:
-
Stir the reaction mixture at 130 °C. The viscosity of the mixture will increase as the polymerization progresses.
-
Monitor the reaction for the desired time (e.g., 2 hours).
-
-
Quenching and Polymer Purification:
-
After the desired polymerization time, cool the reaction mixture to room temperature. The resulting solid polymer may be difficult to remove from the flask.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polylactide by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Protocol 2: Heterogeneous Ring-Opening Polymerization of L-Lactide (Solution Polymerization)
This protocol outlines the polymerization of L-lactide in a solvent using a silica-supported catalyst.
-
Catalyst Preparation (Silica-Supported this compound):
-
Pre-treat silica by heating it under vacuum to remove adsorbed water.
-
Immobilize this compound onto the pre-treated silica by stirring a solution of the catalyst in anhydrous toluene with the silica for a specified time.
-
Wash the supported catalyst with anhydrous toluene to remove any non-immobilized catalyst and dry it under vacuum.
-
-
Reaction Setup:
-
In a glovebox, add the silica-supported this compound and a magnetic stir bar to a dry Schlenk flask.
-
In a separate flask, dissolve the purified L-lactide in anhydrous toluene (e.g., to make a 1 M solution).
-
Transfer the L-lactide solution to the Schlenk flask containing the supported catalyst under an inert atmosphere.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the desired duration (e.g., 4 hours).
-
-
Quenching and Polymer Purification:
-
Cool the reaction to room temperature.
-
Quench the polymerization by adding a small amount of acidic methanol.
-
Filter the reaction mixture to remove the silica-supported catalyst.
-
Precipitate the polymer from the filtrate by adding it to a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
-
Characterization of Polylactide
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The end-group analysis of the ¹H NMR spectrum can also be used to estimate the number-average molecular weight.
-
Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) can be determined using Differential Scanning Calorimetry (DSC).
Visualizations
Experimental Workflow for Homogeneous Polymerization
References
Application Notes and Protocols: Chlorotitanium Triisopropoxide in Diastereoselective Synthesis
Introduction
Chlorotitanium triisopropoxide, and related chlorotitanium species generated in situ, are powerful Lewis acids and transmetalating agents extensively utilized in modern organic synthesis to achieve high levels of stereocontrol. Their application in diastereoselective reactions is particularly valuable for the construction of complex molecules with multiple stereocenters, a common requirement in pharmaceutical and natural product synthesis. This document provides detailed application notes and experimental protocols for the use of chlorotitanium reagents in key diastereoselective transformations, including aldol (B89426) reactions, Kulinkovich cyclopropanations, and additions to chiral imines.
Diastereoselective Aldol Reactions of Titanium Enolates
The generation of titanium enolates from carbonyl compounds bearing chiral auxiliaries, followed by their reaction with aldehydes, is a cornerstone of asymmetric synthesis. Chlorotitanium reagents, often in conjunction with a tertiary amine base, facilitate the formation of these enolates under mild conditions. The stoichiometry of the reagents, particularly the Lewis acid and the base, can remarkably influence the reaction's stereochemical outcome, allowing for selective access to different diastereomers from the same starting materials. A notable example is the aldol addition of N-propionyl thiazolidinethiones, where chlorotitanium enolates can be directed to yield either the "Evans syn" or "non-Evans syn" aldol adduct with high selectivity.[1]
The facial selectivity of the aldol addition is believed to be controlled by the nature of the transition state.[2] A chelated transition state, often favored when an excess of Lewis acid is present, leads to one diastereomer, while a non-chelated, open transition state, favored under different stoichiometry, leads to the opposite diastereomer.[2]
Data Presentation: Diastereoselective Aldol Addition of N-Propionyl Thiazolidinethione
The following table summarizes the diastereoselective aldol addition of the titanium enolate of N-propionyl-(S)-4-isopropylthiazolidine-2-thione to various aldehydes. The conditions are optimized for the selective formation of either the (2'S, 3'R) "Evans syn" or the (2'R, 3'S) "non-Evans syn" diastereomer.
| Aldehyde (RCHO) | Conditions | Major Product | Diastereomeric Ratio (syn:anti or other) | Yield (%) | Reference |
| Isobutyraldehyde | A | Evans syn | >99:1 | 85 | [1] |
| Isobutyraldehyde | B | non-Evans syn | 3:97 | 82 | [1] |
| Benzaldehyde | A | Evans syn | >99:1 | 95 | [1] |
| Benzaldehyde | B | non-Evans syn | 3:97 | 88 | [1] |
| Acrolein | A | Evans syn | 97:3 | 81 | [1] |
| Acrolein | B | non-Evans syn | 4:96 | 75 | [1] |
Conditions A (Evans syn): TiCl4 (1.1 equiv), (-)-sparteine (B7772259) (2.2 equiv), CH2Cl2, -78 °C to 0 °C. Conditions B (non-Evans syn): TiCl4 (1.1 equiv), (-)-sparteine (1.1 equiv), CH2Cl2, -78 °C to 0 °C.
Experimental Protocols
Protocol 1: General Procedure for "Evans syn" Selective Aldol Addition
This protocol is optimized for the formation of the (2'S, 3'R) syn aldol adduct.
-
To a flame-dried, nitrogen-purged round-bottom flask charged with a solution of N-propionyl-(S)-4-isopropylthiazolidine-2-thione (1.0 equiv) in anhydrous dichloromethane (B109758) (CH2Cl2, approx. 0.1 M), cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium (IV) chloride (TiCl4, 1.1 equiv) dropwise via syringe. The solution typically turns a deep red or brown color.
-
After stirring for 5 minutes, add (-)-sparteine (2.2 equiv) dropwise. Stir the resulting mixture for 30 minutes at -78 °C.
-
Warm the reaction mixture to 0 °C and stir for an additional 1.5 hours to ensure complete enolate formation.
-
Cool the mixture back down to -78 °C.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in CH2Cl2, dropwise over several minutes.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Separate the layers and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired syn aldol adduct.
Protocol 2: General Procedure for "non-Evans syn" Selective Aldol Addition
This protocol is optimized for the formation of the (2'R, 3'S) syn aldol adduct.
-
To a flame-dried, nitrogen-purged round-bottom flask charged with a solution of N-propionyl-(S)-4-isopropylthiazolidine-2-thione (1.0 equiv) in anhydrous dichloromethane (CH2Cl2, approx. 0.1 M), cool the solution to -78 °C.
-
Slowly add titanium (IV) chloride (TiCl4, 1.1 equiv) dropwise.
-
After stirring for 5 minutes, add (-)-sparteine (1.1 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium chloride (NH4Cl).
-
Follow steps 9-11 from Protocol 1 for workup and purification to yield the desired non-Evans syn aldol adduct.
Caption: General experimental workflow for the titanium-mediated aldol addition.
Caption: Control of diastereoselectivity via chelated vs. non-chelated transition states.
Diastereoselective Kulinkovich-de Meijere Reaction
The Kulinkovich reaction and its variants are powerful methods for the synthesis of cyclopropanes from esters or amides. The Kulinkovich-de Meijere variation facilitates the synthesis of cyclopropylamines from N,N-dialkylamides.[3] The reaction proceeds via a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, such as this compound. This intermediate then reacts with the amide to form the cyclopropylamine (B47189) product. While the classic Kulinkovich reaction often uses titanium(IV) isopropoxide, this compound is also an effective reagent.[4]
The diastereoselectivity of the reaction can be high, particularly in intramolecular versions or with substrates containing directing groups.
Data Presentation: Diastereoselective Intramolecular Kulinkovich-de Meijere Reaction
| Substrate (Amino Acid Derivative) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| N,N-dimethyl-L-phenylalaninamide | ~3:1 | 83 |
| N,N-dimethyl-L-leucinamide | ~3:1 | 78 |
| N,N-dimethyl-L-valinamide | ~3:1 | 81 |
Note: Data derived from related intramolecular couplings of amino acid derivatives leading to bicyclic products.
Experimental Protocol
Protocol 3: General Procedure for Kulinkovich-de Meijere Cyclopropanation
-
To a flame-dried, nitrogen-purged flask, add the N,N-dialkylamide (1.0 equiv) and anhydrous tetrahydrofuran (B95107) (THF, approx. 0.1 M).
-
Add a 1.0 M solution of this compound in hexanes (1.2 equiv) via syringe at room temperature.
-
Slowly add a solution of a Grignard reagent with β-hydrogens (e.g., ethylmagnesium bromide, 2.5 equiv) via syringe pump over 2-4 hours, maintaining the reaction temperature at or slightly above room temperature. The reaction mixture will typically turn black.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Cool the reaction to 0 °C in an ice bath and quench by the slow, careful addition of water.
-
Stir the resulting mixture vigorously for 1-2 hours until an easily filterable precipitate forms.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the cyclopropylamine.
Caption: Key intermediates in the Kulinkovich-de Meijere synthesis of cyclopropylamines.
References
- 1. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Chlorotitanium Triisopropoxide in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotitanium triisopropoxide, ClTi(Oi-Pr)₃, is a versatile and powerful Lewis acidic reagent and catalyst precursor in modern organic synthesis.[1] Its unique reactivity profile enables a range of carbon-carbon bond-forming reactions, often with high levels of stereo- and regioselectivity. This document provides detailed application notes and experimental protocols for the use of this compound in key C-C bond formation reactions, including aldol (B89426) reactions, Kulinkovich cyclopropanation, and diastereoselective cyclizations.
Key Applications
This compound is instrumental in several classes of C-C bond-forming reactions:
-
Aldol Reactions: Formation of titanium enolates from their lithium counterparts using this compound leads to highly diastereoselective aldol additions.[2] The use of excess titanium reagent is critical for achieving high selectivity by sequestering lithium salts that can interfere with the reaction stereochemistry.[2]
-
Kulinkovich Cyclopropanation: This reagent is a cornerstone of the Kulinkovich reaction, which transforms esters and amides into cyclopropanols and cyclopropylamines, respectively, through the in-situ generation of a titanacyclopropane intermediate.[2][3][4][5]
-
Diastereoselective Cyclizations: In combination with a Grignard reagent such as i-PrMgCl, this compound generates a potent low-valent titanium species, (η²-propene)Ti(Oi-Pr)₂, capable of mediating highly diastereoselective cyclizations of substrates like (silyloxy)enyne intermediates.[2]
-
Allylation Reactions: Transmetallation of lithiated allylsulfoximines with this compound affords bis(allyl)-titanium complexes. These complexes react with aldehydes at the γ-position to yield homoallylic alcohols with good stereocontrol.[2]
-
Cross-Coupling Reactions: It facilitates the stereoselective cross-coupling of allenic alcohols with alkynes, providing access to substituted 1,4-dienes and cross-conjugated trienes.
Data Presentation
Table 1: Diastereoselective Aldol Reaction of a Chiral Titanium Enolate [2]
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 85 |
| Benzaldehyde | >99:1 | 82 |
| Acetaldehyde | 98:2 | 75 |
Reaction Conditions: Chiral ketone treated with LDA, followed by ≥2 equivalents of ClTi(Oi-Pr)₃, then addition of the aldehyde.
Table 2: Kulinkovich Cyclopropanation of Esters and Amides [3][6]
| Substrate | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (if applicable) |
| Methyl 5-hexenoate | n-BuMgCl | Bicyclo[3.1.0]hexan-1-ol | 71 | N/A |
| Ethyl acetate | c-HexylMgCl | trans-2-Benzyl-1-methylcyclopropan-1-ol | 65 | N/A |
| N,N-Dibenzylformamide | EtMgBr | N,N-Dibenzylcyclopropylamine | 98 | N/A |
| N,N-Dibenzyl-n-butanamide | EtMgBr | 1-Butyl-N,N-dibenzylcyclopropylamine | 90 | 1:2.0 (cis:trans) |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction Using this compound
This protocol describes the formation of a chiral titanium enolate and its subsequent highly diastereoselective aldol reaction.[2]
Materials:
-
Chiral ketone (e.g., C₂H₅COCH(OSiMe₂-t-Bu)-c-C₆H₁₁)
-
Lithium diisopropylamide (LDA) solution in THF
-
This compound (1.0 M solution in hexanes)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the chiral ketone (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add a solution of LDA (1.1 mmol) in THF.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add this compound (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise to the solution of the lithium enolate at -78 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Kulinkovich Cyclopropanation of an Ester
This protocol details the synthesis of bicyclo[3.1.0]hexan-1-ol from methyl 5-hexenoate.[3]
Materials:
-
Methyl 5-hexenoate
-
This compound (1.0 M solution in hexane)
-
n-Butylmagnesium chloride (2.0 M solution in ether)
-
Anhydrous diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, 500-mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyl 5-hexenoate (2.0 g, 15.6 mmol), a 1.0 M solution of this compound in hexane (B92381) (11.2 mL, 11.2 mmol), and anhydrous diethyl ether (54 mL).
-
Add a 2.0 M solution of n-butylmagnesium chloride in ether (26 mL, 52 mmol) to the stirred solution at room temperature over 6.5 hours using a syringe pump.
-
After the addition is complete, stir the resulting black reaction mixture for an additional 20 minutes.
-
Cool the mixture to 0 °C with an ice bath and dilute with diethyl ether (50 mL).
-
Quench the reaction by the slow addition of water (14 mL).
-
Stir the resulting mixture for an additional 3 hours at room temperature.
-
Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 5% to 10% ether/pentane as the eluent to afford bicyclo[3.1.0]hexan-1-ol as a colorless oil.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the this compound-Mediated Aldol Reaction.
Caption: Experimental Workflow for the Kulinkovich Cyclopropanation Reaction.
Caption: Mechanism of Titanacyclopropane Formation in the Kulinkovich Reaction.
References
Application Notes and Protocols for Reactions Involving Chlorotitanium Triisopropoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chlorotitanium triisopropoxide in organic synthesis. It covers the necessary safety precautions, synthesis of the reagent, and its application in key reactions, including the synthesis of β-amino acids, which are crucial for the development of peptide-based therapeutics.
Safety and Handling
This compound is a reactive, flammable, and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[1][2][3][4]
Key Safety Precautions:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent decomposition due to moisture and air.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, chemical safety goggles, and gloves (rubber, neoprene, or nitrile).[2][5]
-
Ventilation: Use a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][5]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use spark-proof tools and explosion-proof equipment.[2] In case of fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires.[2] Do not use straight streams of water.[2]
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable container for disposal.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2] The reagent is sensitive to air and moisture and should be handled and stored under an inert gas.[1]
Synthesis of this compound
This compound can be conveniently prepared from titanium(IV) isopropoxide and titanium(IV) chloride.[4][6] The resulting reagent can be used directly in situ or purified by distillation.[4]
Protocol for in situ Preparation:
-
To a stirred solution of titanium(IV) isopropoxide (3.0 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere, add titanium(IV) chloride (1.0 equivalent) dropwise at room temperature.
-
The reaction is exothermic. Control the addition rate to maintain the desired reaction temperature.
-
After the addition is complete, stir the mixture for a short period to ensure the complete formation of this compound. The reagent is now ready for use in subsequent reactions.
Application in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily used for carbon-carbon and carbon-nitrogen bond formation.[7][8][9]
Kulinkovich Cyclopropanation Reaction
The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium alkoxide catalyst. This compound is an effective catalyst for this transformation.[7][10]
Experimental Protocol for Intramolecular Cyclopropanation:
This protocol describes the synthesis of bicyclo[3.1.0]hexan-1-ol from methyl 5-hexenoate.[10]
-
Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyl 5-hexenoate (1.0 eq), a 1 M solution of this compound in hexane (B92381) (0.72 eq), and anhydrous diethyl ether.[10]
-
Addition of Grignard Reagent: Slowly add a 1 M solution of n-butylmagnesium chloride in ether (3.3 eq) via a syringe pump over several hours at room temperature.[10]
-
Reaction Monitoring and Quenching: After the addition is complete, stir the black reaction mixture for an additional 20 minutes.[10] Cool the mixture to 0°C and quench by the slow addition of water.[10]
-
Workup and Purification: Stir the mixture for 3 hours at room temperature. Separate the organic phase, and extract the aqueous phase with ether.[10] Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10] Purify the crude product by column chromatography on silica (B1680970) gel.[10]
| Reactant/Reagent | Molar Ratio | Notes |
| Methyl 5-hexenoate | 1.0 | Substrate |
| This compound (1M in hexane) | 0.72 | Catalyst |
| n-Butylmagnesium chloride (1M in ether) | 3.3 | Grignard Reagent |
| Diethyl ether | - | Anhydrous Solvent |
| Water | - | Quenching Agent |
Table 1: Reagents for the Intramolecular Kulinkovich Cyclopropanation.
Diastereoselective Synthesis of β-Amino Acids
This compound is instrumental in the diastereoselective synthesis of β-amino acids through the addition of titanium enolates to chiral sulfinylimines.[7] This method provides access to enantiomerically pure β-amino acids, which are valuable building blocks for peptide analogs.
General Protocol:
-
Enolate Formation: Generate a lithium enolate by treating a suitable ester (e.g., a silyl (B83357) ketene (B1206846) acetal) with a strong lithium base (e.g., lithium diisopropylamide) in an anhydrous solvent like THF at low temperature (-78°C).
-
Transmetalation: Add this compound (typically 1.0 to 2.0 equivalents) to the solution of the lithium enolate to form the corresponding titanium enolate.[7]
-
Aldimine Addition: Add a solution of a chiral N-tert-butanesulfinyl aldimine to the titanium enolate solution at low temperature.
-
Quenching and Workup: Allow the reaction to proceed to completion, then quench with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification and Deprotection: Purify the product by chromatography. The sulfinyl group and other protecting groups can then be removed under appropriate conditions to yield the free β-amino acid.
| Step | Reagents | Key Parameters |
| 1. Enolate Formation | Ester, Lithium Base (e.g., LDA) | Anhydrous THF, -78°C |
| 2. Transmetalation | This compound | -78°C to 0°C |
| 3. Aldimine Addition | Chiral N-tert-butanesulfinyl aldimine | Low temperature |
| 4. Quenching | Saturated aq. NH4Cl | - |
| 5. Purification | Column Chromatography | - |
Table 2: General Steps for Diastereoselective β-Amino Acid Synthesis.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound and its application in the Kulinkovich reaction.
Caption: Workflow for the in situ synthesis of this compound.
Caption: General experimental workflow for the Kulinkovich cyclopropanation reaction.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. ejbiotechnology.info [ejbiotechnology.info]
- 5. people.uniurb.it [people.uniurb.it]
- 6. peptide.com [peptide.com]
- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorotitanium Triisopropoxide Mediated Cyclopropanation of Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chlorotitanium triisopropoxide mediated cyclopropanation of esters, a powerful transformation for the synthesis of cyclopropanol (B106826) derivatives. This reaction, a variant of the Kulinkovich reaction, offers a robust method for constructing three-membered rings, which are key structural motifs in numerous biologically active molecules and pharmaceutical compounds.
Introduction and Reaction Principle
The this compound mediated cyclopropanation of esters is an organometallic reaction that converts esters into cyclopropanols. The reaction typically involves the treatment of an ester with a Grignard reagent, which possesses β-hydrogens (e.g., ethylmagnesium bromide or n-butylmagnesium chloride), in the presence of this compound (ClTi(Oi-Pr)₃).[1][2][3] The key reactive species is a titanacyclopropane intermediate, generated in situ from the titanium alkoxide and the Grignard reagent.[2][3][4] This intermediate then reacts with the ester to furnish the cyclopropanol product after aqueous workup.
The use of this compound is often favored and can be prepared in situ from titanium(IV) isopropoxide and titanium(IV) chloride.[4][5][6] The reaction is versatile, with both intermolecular and intramolecular (the de Meijere variation) versions being well-established, allowing for the synthesis of a wide range of mono- and bicyclic cyclopropanols.[1][7]
Data Presentation
The following tables summarize representative quantitative data for the this compound mediated cyclopropanation of esters.
Table 1: Intramolecular Cyclopropanation of Unsaturated Esters
| Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Methyl 5-hexenoate | n-Butylmagnesium chloride | Bicyclo[3.1.0]hexan-1-ol | Good to Excellent | [5] |
Table 2: Intermolecular Cyclopropanation of Esters
| Ester | Olefin | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Ethyl acetate (B1210297) | Allylbenzene (B44316) | Cyclopentylmagnesium chloride | trans-2-Benzyl-1-methylcyclopropan-1-ol | 80 | >95:5 | [1] |
Table 3: Related Cyclopropanation of Amides (for comparison)
| Substrate | Product | Yield (%) | Diastereomeric Ratio | Reference |
| N-allyl-N-methyl-2-phenylacetamide | 1-Benzyl-3-methyl-3-azabicyclo[3.1.0]hexan-6-ol | 78-83 | ~3:1 | [5] |
Experimental Protocols
The following are detailed experimental protocols for representative this compound mediated cyclopropanation reactions.
Protocol 1: Intramolecular Cyclopropanation of Methyl 5-hexenoate to yield Bicyclo[3.1.0]hexan-1-ol[5]
Materials:
-
Methyl 5-hexenoate
-
This compound (1M solution in hexane)
-
n-Butylmagnesium chloride (2M solution in ether)
-
Anhydrous diethyl ether (Et₂O)
-
Water (deionized)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite
Procedure:
-
To a dry 500-mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyl 5-hexenoate (2.0 g, 15.6 mmol), a 1M solution of this compound in hexane (B92381) (11.2 mL, 11.2 mmol), and 54 mL of anhydrous ether.
-
At room temperature, add a 2M solution of n-butylmagnesium chloride in ether (52 mL, 52 mmol) dropwise over a period of 6.5 hours using a syringe pump.
-
After the addition is complete, stir the resulting black reaction mixture for an additional 20 minutes.
-
Cool the mixture to 0°C with an ice bath and dilute with 50 mL of ether.
-
Quench the reaction by the slow addition of 14 mL of water.
-
Stir the resulting mixture for an additional 3 hours at room temperature.
-
Separate the organic phase and extract the aqueous phase with ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield bicyclo[3.1.0]hexan-1-ol.
Protocol 2: Intermolecular Cyclopropanation of Ethyl Acetate and Allylbenzene[1]
Materials:
-
Allylbenzene
-
Ethyl acetate
-
This compound (1M solution in hexane)
-
Cyclopentylmagnesium chloride (1M solution in ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water (deionized)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a dry 500-mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add allylbenzene (2.5 g, 21 mmol), ethyl acetate (2 mL, 20 mmol), a 1M solution of this compound in hexane (20 mL, 20 mmol), and 160 mL of anhydrous THF.
-
Cool the mixture to 0°C with an ice bath.
-
Add a 1M solution of cyclopentylmagnesium chloride in ether (80 mL, 80 mmol) over a period of 2.5 hours via a syringe pump.
-
After the addition is complete, stir the reaction mixture for an additional 1 hour at 0°C.
-
Quench the reaction by the cautious addition of 15 mL of water at 0°C.
-
Stir the resulting mixture for an additional 1 hour at room temperature.
-
Filter the mixture through a pad of Celite, rinsing the pad thoroughly with ether (4 x 50 mL).
-
Transfer the combined filtrate and rinsings to a separatory funnel containing 50 mL of water and shake well.
-
Separate the organic phase, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: 1:20 ethyl acetate:hexane) to afford trans-2-benzyl-1-methylcyclopropan-1-ol.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the this compound mediated cyclopropanation of esters.
Caption: Mechanism of this compound Mediated Cyclopropanation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the intermolecular cyclopropanation of an ester.
Caption: General Experimental Workflow for Intermolecular Cyclopropanation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemo-, regio- and enantioselective hydroformylation of trisubstituted cyclopropenes: access to chiral quaternary cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Synthesis of Titanium Dioxide Nanoparticles using a Chlorinated Titanium Alkoxide Precursor System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanoparticles are of significant interest due to their unique properties, including high stability, non-toxicity, and excellent photocatalytic activity, making them suitable for a wide range of applications in medicine, environmental remediation, and drug delivery.[1] The synthesis of TiO₂ nanoparticles can be achieved through various methods, with the sol-gel process being a widely used technique due to its ability to control particle size and morphology. This document provides detailed protocols for the synthesis of TiO₂ nanoparticles using a chlorinated titanium alkoxide precursor system, which can be achieved through the hydrolysis and peptization of a titanium alkoxide in an acidic environment. The presence of chloride ions can influence the hydrolysis and condensation rates, thereby affecting the final properties of the nanoparticles.
Applications in Drug Development and Beyond
The unique properties of TiO₂ nanoparticles make them promising candidates for various applications in research and drug development:
-
Drug Delivery: Their high surface area-to-volume ratio and biocompatibility make them suitable carriers for targeted drug delivery.
-
Antimicrobial Agents: TiO₂ nanoparticles exhibit significant antibacterial and antifungal properties, making them potential candidates for new antimicrobial coatings and treatments.[2][3]
-
Photocatalysis: The strong photocatalytic activity of TiO₂ nanoparticles can be harnessed for the degradation of organic pollutants in wastewater treatment and for photodynamic therapy in cancer treatment.[2][4]
-
Biosensors: The high surface area and electron transfer properties of TiO₂ nanoparticles make them suitable for the development of sensitive and selective biosensors.
-
Medical Imaging: Due to their high refractive index, TiO₂ nanoparticles can be used as contrast agents in various imaging modalities.
Experimental Protocols
This section details the sol-gel synthesis of titanium dioxide nanoparticles. The following protocol is a representative method adapted from the hydrolysis of titanium isopropoxide in an acidic medium to simulate the conditions of using a chlorinated precursor.
Materials
-
Titanium (IV) isopropoxide (TTIP, 97%)
-
Isopropanol (99%)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethanol (B145695) (for washing)
Equipment
-
Glass beakers and flasks
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Centrifuge
-
Oven
-
Furnace for calcination
Synthesis Protocol
-
Precursor Solution Preparation: In a clean, dry flask, prepare the precursor solution by mixing 5 mL of titanium isopropoxide with 15 mL of isopropanol. Stir the solution for 15 minutes to ensure homogeneity.[5]
-
Hydrolysis Solution Preparation: In a separate beaker, prepare the hydrolysis solution by adding a controlled amount of hydrochloric acid to deionized water to achieve a desired pH (e.g., pH 2).
-
Hydrolysis: While vigorously stirring the precursor solution, add the acidic hydrolysis solution dropwise using a dropping funnel. The hydrolysis of titanium isopropoxide will result in the formation of a turbid solution.[5]
-
Gelation and Aging: Continue stirring the mixture. The solution will gradually transform into a viscous, white-blue and opaque suspension, indicating the formation of a gel.[5] Heat the suspension at a controlled temperature (e.g., 60-70°C) for 18-20 hours to promote the aging process.[5]
-
Washing: After aging, the precipitate is collected and washed several times with ethanol to remove any unreacted precursors and byproducts. Centrifugation can be used to facilitate the separation of the nanoparticles from the solvent.
-
Drying: The washed precipitate is then dried in an oven at 100°C for several hours to remove the solvent, resulting in a fine, yellowish-white powder.[5]
-
Calcination: Finally, the dried powder is calcined in a furnace at a specific temperature (e.g., 400-600°C) for 2 hours to induce crystallization and obtain the desired phase of TiO₂ (typically anatase).[5] The calcination temperature significantly influences the crystallite size and phase of the final product.[5]
Data Presentation
The following tables summarize the expected quantitative data based on the synthesis protocol and characterization techniques.
Table 1: Synthesis Parameters and Resulting Nanoparticle Properties
| Parameter | Value | Expected Outcome |
| Precursor | Titanium (IV) isopropoxide | Formation of TiO₂ nanoparticles |
| Solvent | Isopropanol | Controls hydrolysis rate |
| Hydrolysis Medium | Acidic (HCl) | Influences particle size and morphology |
| Aging Temperature | 60-70°C | Promotes gelation and particle growth |
| Aging Time | 18-20 hours | Ensures complete reaction |
| Calcination Temperature | 400-600°C | Affects crystallinity and phase (Anatase) |
| Resulting Particle Size | 7-20 nm | Dependent on pH and calcination temperature |
Table 2: Characterization Data of Synthesized TiO₂ Nanoparticles
| Characterization Technique | Parameter | Typical Value |
| X-ray Diffraction (XRD) | Crystal Phase | Anatase (at ~400-600°C) |
| Crystallite Size | 7 - 38.7 nm | |
| Transmission Electron Microscopy (TEM) | Morphology | Spherical/Irregular |
| Particle Size | Consistent with XRD | |
| Scanning Electron Microscopy (SEM) | Surface Morphology | Agglomerated nanoparticles |
| Fourier-Transform Infrared (FTIR) | Ti-O-Ti vibration | Peak around 460 cm⁻¹ |
| UV-Vis Spectroscopy | Band Gap | ~3.2 eV for Anatase |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis and characterization of TiO₂ nanoparticles.
Sol-Gel Synthesis Signaling Pathway
Caption: Key stages in the sol-gel synthesis of TiO₂ nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 4. Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]
Application Notes and Protocols: The Role of Chlorotitanium Triisopropoxide in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotitanium triisopropoxide, TiCl(OiPr)3, is a versatile and reactive organometallic compound that serves as a valuable precursor in the field of asymmetric catalysis.[1] While achiral itself, it readily reacts with a variety of chiral ligands, most notably chiral diols such as 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, to form potent chiral Lewis acid catalysts in situ. These catalysts have demonstrated high efficacy and enantioselectivity in a range of carbon-carbon bond-forming reactions, which are fundamental transformations in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. The isopropoxide ligands can be exchanged with a chiral diol, and the chloride ligand can either remain on the titanium center or be further substituted, influencing the catalyst's steric and electronic properties. This tunability allows for the optimization of catalysts for specific asymmetric transformations, including allylations, aldol (B89426) reactions, and cycloadditions.
Principle of Asymmetric Catalysis
The central principle involves the in situ generation of a chiral titanium complex. This compound, an achiral precursor, reacts with a chiral ligand (e.g., (S)-BINOL). This reaction forms a chiral Lewis acid catalyst where the stereochemical information from the ligand is transferred to the titanium center. This chiral environment dictates the facial selectivity of the approach of a nucleophile to a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Caption: In situ formation of a chiral catalyst and its role in asymmetric synthesis.
Applications in Asymmetric Synthesis
Chiral catalysts derived from this compound are particularly effective in the following key asymmetric transformations:
-
Asymmetric Allylation of Aldehydes: The addition of allylic nucleophiles (e.g., allyltributyltin) to aldehydes to produce chiral homoallylic alcohols. These products are versatile intermediates in organic synthesis.
-
Asymmetric Aldol Reactions: The stereoselective reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound. High diastereo- and enantioselectivity can be achieved.
-
Asymmetric Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with a heterodienophile, often an aldehyde or imine, to construct chiral six-membered heterocyclic rings.
Quantitative Data Summary
The following tables summarize the performance of this compound-derived catalysts in various asymmetric reactions.
Table 1: Asymmetric Allylation of Aldehydes
| Entry | Aldehyde | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Hydrocinnamaldehyde (B1666312) | (S)-BINOL | 10 | CH2Cl2 | 0 | 4 | 84 | 99 |
| 2 | Benzaldehyde | (S)-BINOL | 10 | CH2Cl2 | -20 | 48 | 91 | 96 |
| 3 | Cyclohexanecarboxaldehyde | (S)-BINOL | 10 | CH2Cl2 | -20 | 72 | 85 | 94 |
| 4 | Nonanal | (R)-H8-BINOL | 10 | Toluene | 0 | 24 | 91 | 90 |
Table 2: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes
| Entry | Aldehyde | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-H8-BINOL | 20 | CH2Cl2 | 0 | 24 | 92 | 97 |
| 2 | p-Chlorobenzaldehyde | (R)-H8-BINOL | 20 | CH2Cl2 | 0 | 24 | 81 | 99 |
| 3 | Furfural | (R)-H8-BINOL | 20 | CH2Cl2 | 0 | 24 | 81 | 94 |
| 4 | Cinnamaldehyde | (R)-H8-BINOL | 20 | CH2Cl2 | 0 | 30 | 78 | 96 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments.
Protocol 1: Asymmetric Allylation of Hydrocinnamaldehyde
This protocol is adapted from procedures utilizing in situ generated titanium-BINOL catalysts.
Materials:
-
This compound (TiCl(OiPr)3)
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Hydrocinnamaldehyde
-
Allyltributyltin
-
Anhydrous Dichloromethane (CH2Cl2)
-
4 Å Molecular Sieves
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Celite
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried 100 mL round-bottomed flask under an argon atmosphere, add (S)-BINOL (0.20 mmol) and anhydrous CH2Cl2 (20 mL).
-
Stir the solution until the (S)-BINOL is completely dissolved.
-
Add powdered 4 Å molecular sieves (8.0 g).
-
To this suspension, add a solution of this compound (0.20 mmol) in anhydrous CH2Cl2 (2 mL) dropwise via syringe at room temperature.
-
The resulting mixture will turn orange-red. Heat the suspension to reflux for 1 hour.
-
Cool the mixture to room temperature.
-
-
Asymmetric Allylation:
-
To the prepared catalyst mixture, add hydrocinnamaldehyde (2.0 mmol) via syringe.
-
Stir the mixture for 5 minutes at room temperature, then cool to 0 °C in an ice bath.
-
Add allyltributyltin (2.4 mmol) dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (25 mL).
-
Dilute the mixture with CH2Cl2 (25 mL) and stir vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired homoallylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Caption: Experimental workflow for asymmetric allylation.
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction
This protocol is based on established procedures for titanium-catalyzed asymmetric hetero-Diels-Alder reactions.
Materials:
-
This compound (TiCl(OiPr)3)
-
(R)-(+)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((R)-H8-BINOL)
-
Aldehyde (e.g., Benzaldehyde)
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Anhydrous Dichloromethane (CH2Cl2)
-
4 Å Molecular Sieves
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve (R)-H8-BINOL (0.40 mmol) in anhydrous CH2Cl2 (5 mL).
-
Add activated 4 Å molecular sieves (500 mg).
-
Add a solution of this compound (0.40 mmol) in anhydrous CH2Cl2 (2 mL) at room temperature and stir the mixture for 30 minutes.
-
-
Hetero-Diels-Alder Reaction:
-
Cool the catalyst mixture to 0 °C.
-
Add the aldehyde (2.0 mmol) to the suspension.
-
After stirring for 10 minutes, add Danishefsky's diene (3.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a few drops of water.
-
Warm the mixture to room temperature and add a solution of trifluoroacetic acid (TFA) in CH2Cl2 (10% v/v, 2 mL). Stir for 30 minutes to hydrolyze the silyl (B83357) enol ether.
-
Neutralize the mixture by adding saturated aqueous NaHCO3 solution.
-
Filter the suspension through Celite, washing the filter cake with CH2Cl2.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the dihydropyrone product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Caption: Experimental workflow for the asymmetric hetero-Diels-Alder reaction.
References
Application Notes and Protocols: Chlorotitanium Triisopropoxide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of chlorotitanium triisopropoxide, a versatile Lewis acid and catalyst, in key synthetic transformations relevant to pharmaceutical development. Its applications in the construction of complex molecular architectures, such as chiral β-amino acids and cyclopropylamines, make it a valuable tool for medicinal chemists.
Diastereoselective Synthesis of β-Amino Acid Derivatives
The asymmetric synthesis of β-amino acids is of great importance in pharmaceutical research, as these motifs are found in numerous bioactive molecules and peptidomimetics. The addition of titanium enolates, generated in situ using this compound, to chiral N-tert-butanesulfinyl imines provides a powerful method for the stereocontrolled synthesis of a wide range of β-amino acid derivatives with high diastereoselectivity.[1][2]
Data Presentation
Table 1: Diastereoselective Addition of Titanium Enolates to N-tert-Butanesulfinyl Imines
| Entry | N-Sulfinyl Imine (R¹) | Ester (R²) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Phenyl | Ethyl acetate (B1210297) | N-Sulfinyl-β-phenyl-β-amino ethyl ester | >98:2 | 95 |
| 2 | 2-Naphthyl | Ethyl acetate | N-Sulfinyl-β-(2-naphthyl)-β-amino ethyl ester | >98:2 | 93 |
| 3 | 2-Furyl | Ethyl acetate | N-Sulfinyl-β-(2-furyl)-β-amino ethyl ester | >98:2 | 89 |
| 4 | Cyclohexyl | Ethyl acetate | N-Sulfinyl-β-cyclohexyl-β-amino ethyl ester | >98:2 | 96 |
| 5 | Phenyl | tert-Butyl acetate | N-Sulfinyl-β-phenyl-β-amino tert-butyl ester | >98:2 | 94 |
| 6 | Phenyl | Ethyl propionate | N-Sulfinyl-β-phenyl-α-methyl-β-amino ethyl ester | 97:3 | 91 |
Note: Data is representative of typical results reported for this transformation.
Experimental Protocol: General Procedure for the Asymmetric Synthesis of β-Amino Esters
Materials:
-
N-tert-butanesulfinyl imine (1.0 equiv)
-
Ester (1.5 equiv)
-
This compound (1.0 M solution in THF, 1.2 equiv)
-
Triethylamine (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the ester (1.5 mmol) in anhydrous THF (5 mL) at -78 °C is added a 1.0 M solution of this compound in THF (1.2 mL, 1.2 mmol).
-
Triethylamine (0.35 mL, 2.5 mmol) is then added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
A solution of the N-tert-butanesulfinyl imine (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by TLC until completion (typically 2-4 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-sulfinyl-β-amino ester.
Logical Workflow for β-Amino Acid Synthesis
Caption: Workflow for the synthesis of chiral β-amino esters.
Kulinkovich Reaction for the Synthesis of Cyclopropylamine Derivatives
Cyclopropylamines are important structural motifs in many pharmaceutical agents due to their unique conformational properties. The Kulinkovich reaction provides an efficient method for the synthesis of N,N-disubstituted cyclopropylamines from N,N-dialkylcarboxamides and Grignard reagents, mediated by titanium alkoxides such as this compound.
Data Presentation
Table 2: Synthesis of N,N-Dialkylcyclopropylamines via Kulinkovich Reaction
| Entry | R¹ | R² | Product | Yield (%) | cis/trans Ratio |
| 1 | H | H | N,N-Dibenzylcyclopropylamine | 98 | — |
| 2 | H | n-Butyl | N,N-Dibenzyl-2-butylcyclopropylamine | 90 | 1:2.0 |
| 3 | H | Phenyl | N,N-Dibenzyl-2-phenylcyclopropylamine | 92 | 1:2.0 |
| 4 | Methyl | H | N,N-Dibenzyl-1-methylcyclopropylamine | 77 | — |
| 5 | Ethyl | H | N,N-Dibenzyl-1-ethylcyclopropylamine | 70 | — |
Source: Adapted from Organic Syntheses procedure.
Experimental Protocol: Synthesis of N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine
Materials:
-
N,N-Dibenzylformamide (40 mmol)
-
Methyl tris(isopropoxy)titanium (prepared in situ from Ti(OiPr)₄ and TiCl₄, or ClTi(OiPr)₃ can be used) (48 mmol)
-
3-Butenylmagnesium bromide (1.48 M in THF, 60 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried, three-necked, round-bottomed flask under an inert atmosphere, a solution of N,N-dibenzylformamide (9.0 g, 40 mmol) in anhydrous THF (10 mL) is prepared.
-
Methyl tris(isopropoxy)titanium (11.5 g, 48 mmol) is added in one portion via syringe. (Alternatively, a solution of this compound can be used).
-
3-Butenylmagnesium bromide (40.5 mL of a 1.48 M solution in THF, 60 mmol) is added dropwise over 30 minutes.
-
The reaction mixture is stirred for an additional hour.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of Na₂CO₃ (40 mL).
-
The aqueous phase is separated and extracted with diethyl ether (4 x 50 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired N,N-dibenzyl-N-(2-ethenylcyclopropyl)amine.
Kulinkovich Reaction Mechanism
References
Application Notes and Protocol: Preparation of a 1M Solution of Chlorotitanium triisopropoxide in Hexane
Introduction
Chlorotitanium triisopropoxide, with the chemical formula C₉H₂₁ClO₃Ti, is a versatile and reactive organometallic compound.[1] It typically appears as a colorless to pale yellow liquid or a low-melting solid.[2][3] This reagent is widely utilized in organic synthesis, serving as a valuable catalyst and precursor. Its applications include mediating reductive amination reactions and increasing regio- and stereocontrol in aldol (B89426) reactions.[2] Furthermore, it is a key precursor in the synthesis of titanium-based materials, such as ultralow-density ceramics.[1][2] Due to its high reactivity, particularly its sensitivity to moisture, proper handling and storage under inert conditions are paramount.[1][2]
Safety Precautions
This compound is a hazardous chemical that requires strict safety measures during handling and storage.
-
Hazard Identification : It is classified as a flammable solid (H228) and causes severe skin burns and eye damage (H314).[4][5] The compound reacts with moisture, including ambient air, which can lead to the formation of isopropanol (B130326) and titanium oxides.[1][6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles or a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[4][7] Contact lenses should not be worn.[4]
-
Handling : All manipulations must be performed in a well-ventilated area, preferably within a fume hood with local exhaust.[4][8] The apparatus must be under a dry, inert atmosphere (e.g., nitrogen or argon). Ground and bond all containers and transfer lines to prevent static discharge.[4][7] Use spark-proof tools and explosion-proof electrical equipment.[7] An emergency eyewash station and safety shower must be immediately accessible.[7][8]
-
Storage : Store the reagent and the prepared solution in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable materials.[2][7] It must be stored away from moisture, water, and oxidizing agents.[4][8]
Quantitative Data for Preparation of 100 mL of 1M Solution
The following table summarizes the quantitative data required to prepare 100 mL of a 1 Molar solution of this compound in hexane (B92381).
| Parameter | Value | Reference |
| Chemical Name | This compound | [9] |
| Molecular Formula | C₉H₂₁ClO₃Ti | [1] |
| Molecular Weight | 260.58 g/mol | [5] |
| Final Concentration | 1.0 M | |
| Total Final Volume | 100 mL | |
| Moles of Solute Required | 0.1 mol | |
| Mass of Solute Required | 26.06 g | |
| Density of Solute | 1.091 g/mL at 25 °C | [10] |
| Volume of Solute | 23.88 mL | |
| Solvent | Anhydrous Hexane | |
| Volume of Solvent Required | 76.12 mL |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a 1M solution of this compound in anhydrous hexane using standard Schlenk line techniques to maintain an inert atmosphere.
Materials and Equipment
-
This compound (95% or higher purity)
-
Anhydrous hexane (in a Sure/Seal™ bottle)
-
Schlenk flask (250 mL) equipped with a magnetic stir bar
-
Glass syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
-
Rubber septa
-
Schlenk line with a supply of dry nitrogen or argon gas
-
Magnetic stir plate
-
Graduated cylinder (oven-dried)
-
Warming bath (optional)
Procedure
-
Glassware Preparation : Thoroughly dry all glassware, including the Schlenk flask, stir bar, and graduated cylinder, in an oven at a minimum of 120°C for at least 4 hours (or overnight) to remove all traces of water.
-
Apparatus Setup : Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon from the Schlenk line.
-
Solvent Transfer : Using a dry syringe or cannula, transfer 76.12 mL of anhydrous hexane into the Schlenk flask.
-
Solute Preparation : this compound has a melting point of 35-40 °C and may be solid at room temperature.[2][9] If it is solid, gently warm the sealed container in a water bath to approximately 45°C until the contents are fully melted and can be transferred via syringe.[11]
-
Solute Addition : Under a positive flow of inert gas, carefully draw 23.88 mL (26.06 g) of the liquid this compound into a dry, gas-tight syringe. Pierce the septum on the Schlenk flask and slowly add the reagent to the hexane with gentle stirring.
-
Dissolution : Continue stirring the mixture at room temperature until the solute is completely dissolved. The resulting solution should be clear and may range from colorless to pale yellow.[2]
-
Storage : Once fully dissolved, the 1M solution should be stored in the sealed Schlenk flask or transferred via cannula to a suitable, dry, airtight container (e.g., a Sure/Seal™ bottle) for long-term storage. Label the container clearly with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store the container in a designated flammables cabinet.[7]
Workflow Diagram
The following diagram illustrates the key steps in the preparation protocol.
Caption: Workflow for preparing 1M this compound in hexane.
References
- 1. CAS 20717-86-6: this compound [cymitquimica.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. lookchem.com [lookchem.com]
- 4. gelest.com [gelest.com]
- 5. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. far-chemical.com [far-chemical.com]
- 10. This compound | 20717-86-6 [chemicalbook.com]
- 11. Chlorotriisopropoxytitanium(IV) 95 20717-86-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Handling Moisture-Sensitive Chlorotitanium Triisopropoxide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling Chlorotitanium triisopropoxide in experimental settings. Due to its high reactivity with moisture, proper handling and experimental setup are critical for successful and safe outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound, with the chemical formula C9H21ClO3Ti, is an organometallic compound widely used as a catalyst and precursor in organic synthesis.[1] Its sensitivity stems from the high reactivity of the titanium-alkoxide bonds, which readily hydrolyze in the presence of water. This reaction leads to the formation of titanium oxides and isopropanol, inactivating the reagent and potentially affecting the desired chemical transformation.[1][2]
Q2: What are the primary safety concerns when working with this compound?
This compound is a flammable solid and is corrosive, causing severe skin burns and eye damage.[3][4] It is crucial to handle this compound in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including chemical safety goggles, flame-retardant gloves, and a lab coat.[2][5]
Q3: How should I properly store this compound?
To maintain its integrity, this compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[3][5] It is often supplied and can be stored as a solution in anhydrous solvents such as hexanes or dichloromethane.[3][6]
Q4: What are the signs of decomposition for this compound?
Decomposition due to moisture exposure is typically indicated by the formation of a white solid precipitate (titanium oxides). The liquid may also appear cloudy. If you observe these signs, the reagent has likely been compromised and may not be effective in your reaction.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no reaction yield | Reagent decomposition due to moisture contamination. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (argon or nitrogen). Purge all reaction vessels and solvent transfer lines with inert gas. |
| Inaccurate quantification of the reagent. | As this compound is often a solid at room temperature, it can be challenging to handle. Consider using a commercially available solution of known molarity. If using the solid, warm it gently to its melting point (35-40 °C) and dispense as a liquid in a glovebox or under a positive pressure of inert gas.[7][8][9] | |
| Formation of white precipitate in the reaction mixture | Hydrolysis of the reagent. | This indicates significant moisture contamination. The experiment should be repeated with more stringent anhydrous techniques. Check for leaks in your inert gas setup. |
| Inconsistent reaction outcomes | Variable quality of the reagent. | Purchase from a reputable supplier and check the certificate of analysis. If preparing a stock solution, store it under an inert atmosphere and re-evaluate its activity periodically, especially if it has been stored for an extended period.[3] |
| Side reactions or unexpected byproducts | Reaction with incompatible functional groups. | This compound is a Lewis acid and can interact with various functional groups. Review the compatibility of all substrates and reagents in your reaction mixture. |
| Temperature control issues. | Many reactions involving organometallic reagents are temperature-sensitive. Ensure precise temperature control throughout the addition and reaction time. |
Experimental Protocols
General Anhydrous Reaction Setup
A successful experiment using this compound hinges on the rigorous exclusion of atmospheric moisture.
Materials:
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask, dropping funnel)
-
Septa and needles for cannulation
-
Inert gas source (argon or nitrogen) with a bubbler
-
Anhydrous solvents and reagents
-
Schlenk line or glovebox
Procedure:
-
Assemble the glassware hot from the oven and immediately place under a positive pressure of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
If using solid this compound, transfer it to the reaction vessel inside a glovebox. If using a solution, transfer it via a dry, inert gas-flushed syringe.
-
Proceed with the addition of other reagents under a continuous flow of inert gas.
Visual Guides
Workflow for Handling this compound
Caption: Workflow for setting up a reaction with moisture-sensitive reagents.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in reactions.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H21ClO3Ti |
| Molecular Weight | 260.58 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or low melting solid[1][3][8][9] |
| Melting Point | 35-40 °C[7][8][9] |
| Boiling Point | 63-66 °C @ 0.1 mmHg[7][8][9] |
| Density | 1.091 g/mL at 25 °C[8][9] |
| Flash Point | 22 °C (71.6 °F) - closed cup |
| Solubility | Soluble in organic solvents like ethanol, acetone, pentane, toluene, ether, THF, and CH2Cl2. Insoluble in water.[1][3] |
| CAS Number | 20717-86-6[10] |
References
- 1. CAS 20717-86-6: this compound [cymitquimica.com]
- 2. gelest.com [gelest.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | 20717-86-6 [chemicalbook.com]
- 7. far-chemical.com [far-chemical.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. lookchem.com [lookchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting low yield in Chlorotitanium triisopropoxide mediated reactions
Welcome to the technical support center for troubleshooting low yields in reactions mediated by Chlorotitanium triisopropoxide, TiCl(OPr-i)₃. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of low reaction yields.
Q1: My reaction yield is significantly lower than expected. Where should I start troubleshooting?
Low yields in reactions involving this compound can often be traced back to a few key areas. A systematic evaluation is crucial for successful troubleshooting.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield reactions.
Start by analyzing your crude reaction mixture to determine if the product was formed. If the product is present but the isolated yield is low, focus on the work-up and purification steps.[1] If there is little to no product, investigate the reagent purity and reaction conditions.[2]
Q2: How critical is the purity of this compound and other reagents?
The purity of all reagents, especially the titanium catalyst, is paramount. This compound is highly sensitive to moisture and can rapidly decompose, leading to the formation of inactive titanium oxides.[3]
Key Considerations:
-
This compound: This reagent is a moisture-sensitive solid or liquid.[4][5] Hydrolysis can significantly reduce its activity. It is recommended to use freshly purchased reagent or purify it by distillation if its quality is uncertain.
-
Solvents: Anhydrous solvents are essential. Trace amounts of water can quench the catalyst and other reactive species. Ensure solvents are rigorously dried before use.[6][7][8][9][10]
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Substrates and other reagents: Impurities in your starting materials can act as inhibitors or participate in side reactions, consuming the catalyst and reducing the yield.[2] For reactions involving Grignard reagents, their quality is also crucial, as impurities can lead to side reactions like Wurtz coupling.[11]
Data Presentation: Impact of Water Content on Reaction Yield (Illustrative)
| Water Content in THF (ppm) | Relative Yield (%) |
| < 10 | 100 |
| 50 | 85 |
| 100 | 60 |
| 200 | 30 |
| > 500 | < 5 |
| This table is illustrative and the actual impact will vary depending on the specific reaction. |
Q3: My reaction is not proceeding to completion. How can I optimize the reaction conditions?
Optimizing reaction conditions such as temperature, solvent, and reaction time can significantly impact the yield.
Logical Relationship of Reaction Parameters:
Caption: Key parameters influencing chemical reaction yield.
-
Temperature: The optimal temperature is reaction-dependent. For some reactions, like certain aldol (B89426) additions, lower temperatures may be required to improve selectivity and prevent side reactions.[12] In other cases, an increase in temperature can enhance the reaction rate.[3] It is advisable to screen a range of temperatures to find the optimum.
-
Solvent: The choice of solvent is critical. For instance, in TiCl₄-mediated aldol reactions, the addition of THF can dramatically improve diastereoselectivity.[1] However, in other cases, coordinating solvents like THF can inhibit the reaction. Less polar solvents like diethyl ether or toluene (B28343) are often used.[13]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. Insufficient time can lead to an incomplete reaction, while prolonged reaction times may result in product decomposition.[2]
Q4: I am observing multiple products. What are the likely side reactions?
The formation of multiple products suggests the occurrence of side reactions, which can be minimized by optimizing reaction conditions and reagent addition.
Common Side Reactions:
-
Self-condensation of the carbonyl compound: In aldol-type reactions, the substrate may react with itself.
-
Reaction with impurities: As mentioned, impurities can lead to a variety of side products.
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Product decomposition: The desired product may be unstable under the reaction conditions or during work-up.[1]
To minimize side reactions, consider slow addition of a reactive reagent to prevent a buildup of its concentration.[2]
Q5: What is the correct work-up procedure for titanium-mediated reactions?
The work-up of reactions involving titanium reagents can be challenging. Improper work-up can lead to significant product loss.
General Work-up Procedure:
-
Quenching: The reaction is typically quenched by the slow addition of a proton source, often an aqueous solution like saturated ammonium (B1175870) chloride (NH₄Cl) or water, at a low temperature (e.g., 0 °C).[4][14]
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Filtration: The resulting mixture often contains titanium salts that can form a fine precipitate. Filtration through a pad of celite is a common method to remove these solids.[14]
-
Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent. Multiple extractions with smaller volumes of solvent are often more efficient.[2]
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Washing and Drying: The combined organic layers are typically washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[14]
Troubleshooting Work-up Issues:
-
Emulsion formation: If an emulsion forms during extraction, adding brine can help to break it up.[2]
-
Product loss in the aqueous layer: If your product has some water solubility, it may be lost in the aqueous layer. Check the aqueous layer for your product before discarding it.[1]
Experimental Protocols
Protocol 1: General Procedure for a this compound Mediated Aldol Addition
This protocol provides a general guideline. Specific conditions should be optimized for each substrate.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of dry nitrogen.
-
Reagent Addition:
-
Charge the flask with the carbonyl compound and anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add this compound (as a solution in an anhydrous solvent or neat if liquid) dropwise to the stirred solution.
-
Stir the mixture for 30-60 minutes to allow for enolate formation.
-
Add the aldehyde dropwise via the dropping funnel.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
If a precipitate forms, filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.
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Separate the organic layer and extract the aqueous layer with the solvent (2-3 times).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Drying of Tetrahydrofuran (THF) for Moisture-Sensitive Reactions
-
Pre-drying: If the solvent has a high water content, pre-dry it by stirring over anhydrous calcium hydride (CaH₂) overnight.
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Distillation Still Setup: In a fume hood, assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried.
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Drying Agent: Add sodium wire or chunks and a small amount of benzophenone (B1666685) to the distillation flask containing the pre-dried THF.
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Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The solution will turn deep blue or purple when the solvent is anhydrous, due to the formation of the sodium benzophenone ketyl radical anion.[8]
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Distillation: Distill the dry THF into the receiving flask under a nitrogen atmosphere. Collect only the amount needed for the reaction.
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Storage: Store the freshly distilled THF over activated molecular sieves (3Å or 4Å) under a nitrogen atmosphere.[6][7]
Reaction Mechanisms
Mechanism of a this compound Mediated Aldol Reaction
The reaction proceeds through the formation of a titanium enolate, which then reacts with an aldehyde. The stereochemical outcome is influenced by the coordination of the reactants to the titanium center.
Caption: A simplified pathway for a Ti-mediated aldol reaction.
The Zimmerman-Traxler model is often invoked to explain the stereoselectivity, where the transition state resembles a chair conformation, minimizing steric interactions. The Lewis acidity of the titanium and the nature of its ligands play a crucial role in organizing this transition state.[1]
References
- 1. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jove.com [jove.com]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Chlorotitanium Triisopropoxide Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for catalysis using Chlorotitanium triisopropoxide, TiCl(O-i-Pr)₃.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound (CAS 20717-86-6) is a titanium(IV) compound featuring one chloride and three isopropoxide ligands.[1][2] It is a versatile Lewis acid catalyst commonly used in organic synthesis.[1] Its key applications include promoting carbon-carbon and carbon-heteroatom bond formations, activating carbon-hydrogen bonds, and facilitating aldol (B89426) reactions, cyclizations, and polymerizations.[1][3] It is particularly noted for its ability to enhance diastereoselectivity in nucleophilic additions to carbonyl compounds.[3]
Q2: What are the critical safety precautions for handling this compound?
This compound is a corrosive, moisture-sensitive, and flammable liquid.[2][4] It can cause severe skin burns and eye damage.[1][2] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere, such as nitrogen, to prevent decomposition from moisture.[4]
Q3: How should I properly store and handle this compound?
The reagent is hygroscopic and will readily hydrolyze upon contact with water.[4] It should be stored in a tightly sealed container under a dry, inert atmosphere like nitrogen.[4] While it can be stored for several months in pure form or as a solution in an anhydrous solvent, it is sensitive to moisture.[4] Storage at temperatures below 25°C may lead to crystallization.
Q4: My bottle of this compound has solidified. Is it still usable and how should I handle it?
Yes, it is likely still usable. Solidification can occur at temperatures below its melting point of 35-40°C. To reliquefy, gently warm the container in a warm location. The recrystallization process is typically slow, allowing the liquid to be transferred using standard syringe techniques once melted.
Q5: What solvents are recommended for reactions involving this compound?
The choice of solvent is critical and can significantly impact reaction yield and selectivity.[3][5] Anhydrous aprotic solvents are generally required. Tetrahydrofuran (THF) is often a superior solvent compared to less polar options like diethyl ether or benzene (B151609) for many transformations.[6] The catalyst is soluble in various organic solvents, including pentane, toluene, ether, THF, and dichloromethane (B109758) (CH₂Cl₂).[4] It is typically supplied as a pure liquid or as a solution in hexanes.
Troubleshooting Guides
Problem Area: Low Reaction Yield or Conversion
Q6: My reaction is giving a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?
Low reaction yields can arise from several factors, including reagent quality, catalyst activity, and suboptimal reaction conditions.[7] A systematic approach is necessary to identify and resolve the issue.
Potential Causes & Troubleshooting Steps:
-
Reagent and Solvent Quality: Ensure all starting materials and solvents are pure and anhydrous. Impurities, especially water, can rapidly deactivate the catalyst.[4][7]
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Catalyst Activity: The catalyst may have lost activity due to improper storage or handling.[8] Using a fresh batch of catalyst is a recommended step.[8] Catalyst deactivation is a common issue in industrial processes and can be caused by various mechanisms.[9][10]
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Reaction Conditions: Temperature, reaction time, and mixing are crucial parameters.[7] Some reactions may require higher temperatures to overcome activation barriers, while others might suffer from product or catalyst decomposition at elevated temperatures.[7][11] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[7]
-
Catalyst Loading: The amount of catalyst can be critical. While a higher loading might increase the reaction rate, it can also lead to unwanted side reactions.[8] Experiment with varying the catalyst loading to find the optimal concentration.
Below is a workflow to help diagnose the cause of low reaction yield.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 20717-86-6 [chemicalbook.com]
- 5. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Chlorotitanium Triisopropoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of chlorotitanium triisopropoxide after its synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: The primary impurities in crude this compound typically include unreacted starting materials such as titanium tetraisopropoxide and titanium(IV) chloride.[1] Additionally, due to its high moisture sensitivity, hydrolysis byproducts can form upon exposure to atmospheric moisture. These byproducts can include various titanium oxo-chloro-isopropoxide species.
Q2: What is the recommended primary purification method for this compound?
A2: The most effective and widely recommended method for purifying this compound is vacuum distillation.[1][2] This technique efficiently separates the desired product from non-volatile impurities and unreacted starting materials.
Q3: Are other purification methods like recrystallization or solvent washing effective?
A3: While recrystallization is a common technique for purifying solids, it is generally not the preferred method for this compound. The compound has a low melting point (35-40 °C), which can make recrystallization challenging to control, and it is highly soluble in many common organic solvents, potentially leading to poor recovery.[3][4][5] Solvent washing is also not ideal as it may not effectively remove the key impurities, which have similar solubilities. Vacuum distillation remains the superior method for achieving high purity.
Q4: What level of purity can be expected after vacuum distillation?
A4: With a properly executed vacuum distillation, a purity of over 98% can be achieved. The final purity should be assessed using analytical techniques such as NMR or GC-MS.
Q5: How should purified this compound be stored?
A5: Purified this compound is highly sensitive to moisture and should be stored under a dry, inert atmosphere, such as nitrogen or argon.[2][3] It can be stored as a solid or dissolved in anhydrous, aprotic solvents like pentane, toluene, diethyl ether (Et2O), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (CH2Cl2).[2] Storage should be in a tightly sealed container, preferably in a glovebox or a desiccator.
Data Presentation
Table 1: Physical Properties and Distillation Parameters for this compound
| Property | Value |
| Molecular Formula | C₉H₂₁ClO₃Ti |
| Molecular Weight | 260.58 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Melting Point | 35-40 °C[5][6][7] |
| Boiling Point | 61-66 °C at 0.1 mmHg[6] |
| Density | 1.091 g/mL at 25 °C |
Table 2: Purity Profile Before and After Vacuum Distillation
| Analyte | Purity in Crude Product (Typical) | Purity After Vacuum Distillation (Expected) |
| This compound | 85-95% | >98% |
| Titanium tetraisopropoxide | 1-5% | <0.5% |
| Titanium(IV) chloride | 1-5% | <0.1% |
| Hydrolysis Byproducts | Variable | <0.5% |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
Objective: To purify crude this compound by removing unreacted starting materials and other non-volatile impurities.
Materials:
-
Crude this compound
-
Schlenk flask or round-bottom flask (distillation pot)
-
Short-path distillation head with a vacuum-jacketed condenser
-
Receiving flask (Schlenk flask)
-
Dry magnetic stir bar
-
Heating mantle with magnetic stirring capability
-
Thermometer and adapter
-
High-vacuum pump
-
Vacuum gauge (e.g., Pirani gauge)
-
Inert gas source (dry nitrogen or argon) with a bubbler
-
Cryotrap (cold trap) with liquid nitrogen or dry ice/acetone bath
-
Insulating material (e.g., glass wool)
-
Heat gun
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of dry inert gas to prevent atmospheric moisture contamination.
-
Apparatus Assembly:
-
Place the dry magnetic stir bar in the distillation pot.
-
Assemble the short-path distillation apparatus under a positive pressure of inert gas. Lightly grease all joints with high-vacuum grease.
-
Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to ensure even heating and prevent premature condensation.
-
Place the thermometer correctly: the top of the bulb should be level with the bottom of the side arm leading to the condenser.
-
Connect the vacuum pump to the distillation apparatus through a cryotrap to protect the pump from corrosive vapors.
-
-
Charging the Flask: Under a positive flow of inert gas, transfer the crude this compound into the distillation pot.
-
Distillation:
-
Begin stirring the crude product.
-
Slowly and carefully apply vacuum, aiming for a pressure of approximately 0.1 mmHg.
-
Once a stable vacuum is achieved, begin to heat the distillation pot gently.
-
Increase the temperature gradually. The product will begin to distill at approximately 61-66 °C.
-
Collect the fraction that distills at a constant temperature.
-
Note on Solidification: Since the melting point of the product is 35-40 °C, it may solidify in the condenser or the receiving arm if they are too cold. To prevent this, you can gently warm the condenser with a heat gun or by passing warm water through it instead of cold water.
-
-
Shutdown and Storage:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully vent the system with dry inert gas.
-
The purified product in the receiving flask should be sealed under an inert atmosphere for storage.
-
Troubleshooting Guides
Issue 1: The compound solidifies in the condenser or transfer lines.
-
Cause: The temperature of the condenser or transfer lines is below the melting point of this compound (35-40 °C).
-
Solution:
-
Gently warm the affected area with a heat gun to melt the solidified product.
-
For the condenser, use room temperature water or a slow flow of cool water instead of chilled water to maintain a temperature above the melting point.
-
Ensure the receiving flask is at room temperature.
-
Issue 2: The product appears cloudy or discolored after distillation.
-
Cause: This could be due to a leak in the system, leading to partial hydrolysis, or the distillation temperature being too high, causing thermal decomposition.
-
Solution:
-
Check all joints and connections for leaks before starting the distillation. Ensure a good vacuum is maintained throughout the process.
-
Carefully control the heating to avoid exceeding the boiling point of the product at the given pressure. Gradual and even heating is crucial.
-
Ensure the starting material is not excessively contaminated with water-sensitive impurities.
-
Issue 3: No product is distilling over at the expected temperature and pressure.
-
Cause:
-
The vacuum is not low enough.
-
The thermometer is not placed correctly.
-
The heating is insufficient.
-
-
Solution:
-
Ensure your vacuum pump is capable of reaching the required pressure and that there are no leaks in the system.
-
Verify that the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the vapor temperature.
-
Gradually increase the temperature of the heating mantle. Be patient, as it can take some time for the liquid to reach its boiling point under vacuum.
-
Issue 4: The product darkens or decomposes in the distillation pot.
-
Cause: The distillation pot is being overheated, leading to thermal decomposition of the product or impurities.
-
Solution:
-
Use a heating mantle that provides even heating and stir the liquid to avoid localized overheating.
-
Do not heat the distillation pot aggressively. Increase the temperature slowly and steadily.
-
Once the majority of the product has distilled, do not attempt to distill the last residues, as this often requires higher temperatures that can cause decomposition.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
Side reactions of Chlorotitanium triisopropoxide with functional groups
Welcome to the Technical Support Center for Chlorotitanium Triisopropoxide (ClTi(Oi-Pr)₃). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and optimizing experimental outcomes when using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organometallic titanium compound widely used as a catalyst and reagent in organic synthesis.[1] Its primary applications include the Kulinkovich reaction for the synthesis of cyclopropanols and cyclopropylamines from esters and amides, respectively, as well as in diastereoselective aldol (B89426) reactions and other carbon-carbon bond-forming transformations.[2][3]
Q2: What are the general handling and storage precautions for this compound?
This compound is a moisture-sensitive, flammable, and corrosive substance.[4][5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat sources.[4] All manipulations should be carried out using anhydrous solvents and under inert conditions to prevent hydrolysis.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[1]
Troubleshooting Guide: Side Reactions with Functional Groups
This guide addresses common issues encountered due to the reactivity of this compound with various functional groups that may be present in your substrate.
Protic Functional Groups
Q3: My substrate contains an unprotected alcohol (hydroxyl group). What side reactions can I expect?
Unprotected alcohols will react with this compound. The acidic proton of the hydroxyl group will be readily removed by the basic alkoxide ligands or the Grignard reagent typically used in conjunction with ClTi(Oi-Pr)₃. This will lead to the formation of a titanium alkoxide species from your substrate, consuming the reagent and potentially inhibiting the desired reaction.
Potential Side Reactions:
-
Deprotonation: Formation of a substrate-derived titanium alkoxide.
-
Reagent Quenching: Consumption of the Grignard reagent.
-
Low Yield: The desired reaction will be suppressed due to the deactivation of the reagents.
Troubleshooting:
-
Protection Strategy: Protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether, benzyl (B1604629) ether) that is stable to the reaction conditions.
-
Excess Reagent: In some cases, using an excess of the titanium reagent and Grignard reagent might compensate for the amount consumed by the protic group, but this is generally not recommended due to potential complications and reduced atom economy.
Q4: My substrate has a primary or secondary amine. The literature suggests it is tolerated in Kulinkovich reactions. Is this always the case?
While primary and secondary amines are generally tolerated in Kulinkovich reactions, they can still lead to side reactions, particularly if they are highly nucleophilic or unhindered.[7] The lone pair on the nitrogen can coordinate to the Lewis acidic titanium center, and the N-H protons can be abstracted by the Grignard reagent.
Potential Side Reactions:
-
Deprotonation: Formation of a titanium amide species.
-
Coordination: The amine can act as a ligand to the titanium center, potentially altering its reactivity and steric environment.
-
Reductive Amination: In the presence of a carbonyl group, reductive amination could be a competing pathway.[4]
Troubleshooting:
-
Protection: Protecting the amine with a suitable group like a tert-butoxycarbonyl (Boc) group can be effective, as N-Boc derivatives are known to survive the transformation.[7]
-
Stoichiometry Adjustment: Careful control of the stoichiometry of the reagents may be necessary.
Carbonyl Functional Groups
Q5: My substrate contains both an ester and a ketone. I want to perform a Kulinkovich reaction on the ester. Will the ketone interfere?
Yes, the ketone will likely interfere. Organotitanium reagents exhibit high chemoselectivity and tend to react much faster with aldehydes than with ketones.[2] However, in the context of a Kulinkovich reaction where a highly reactive titanacyclopropane is generated in situ, both esters and ketones can be reactive.
Potential Side Reactions:
-
Competitive Reaction: The titanacyclopropane intermediate can add to the ketone, leading to the formation of a tertiary alcohol after work-up.
-
Complex Mixture: A mixture of the desired cyclopropanol (B106826) (from the ester) and the tertiary alcohol (from the ketone) is likely to be formed, complicating purification.
Troubleshooting:
-
Protection: Protect the ketone as a ketal, which is generally stable under the basic and nucleophilic conditions of the Kulinkovich reaction.
-
Chemoselective Reagents: While this compound itself is used, the choice of the Grignard reagent and reaction conditions might offer some level of selectivity, though protection is a more reliable strategy.
Q6: I am observing low yields and the formation of a complex mixture in my reaction with a substrate containing an aldehyde.
Aldehydes are highly reactive towards the organotitanium species generated in situ. If your substrate contains an aldehyde, it will almost certainly react, likely faster than other carbonyl functionalities like esters or amides.[2]
Potential Side Reactions:
-
Aldol-type reactions.
-
Addition of the titanacyclopropane intermediate to the aldehyde.
-
Reduction of the aldehyde.
Troubleshooting:
-
Protection: The aldehyde must be protected, for example, as an acetal, before subjecting the substrate to the reaction.
Other Functional Groups
Q7: How does the presence of halides, nitro, or sulfonyl groups in my substrate affect the reaction?
-
Halides: Alkyl and aryl halides are generally well-tolerated. For instance, bromo-substituted substrates have been used successfully in Kulinkovich reactions.[6]
-
Nitro Groups: Organotitanium reagents of the type R-Ti(Oi-Pr)₃ have been shown to add smoothly to nitro-substituted benzaldehydes, suggesting that the nitro group is compatible under these specific conditions.[2] However, the strong electron-withdrawing nature of the nitro group can influence the reactivity of other functional groups in the molecule.
-
Sulfonyl Groups: There is limited specific information on the compatibility of sulfonyl groups. However, given their general stability, they are likely to be tolerated.
Quantitative Data
The following table summarizes representative yields for the titanium-mediated reductive cyclopropanation of N,N-dialkylcarboxamides using this compound in combination with a Grignard reagent.
| Entry | R¹ | R² | Yield (%) | cis/trans Ratio | Reference |
| 1 | H | H | 98 | - | [8] |
| 2 | H | n-Bu | 90 | 1 : 2.0 | [8] |
| 3 | H | Ph | 92 | 1 : 2.0 | [8] |
| 4 | Me | H | 77 | - | [8] |
| 5 | Et | H | 70 | - | [8] |
Experimental Protocols
General Procedure for the Kulinkovich Reaction
The following is a general protocol for the intramolecular cyclopropanation of an ester.
-
Apparatus Setup: All glassware should be oven-dried and assembled hot under a stream of inert gas (nitrogen or argon).
-
Reagent Preparation: A solution of the ester substrate in an anhydrous solvent (e.g., diethyl ether or THF) is prepared in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Titanium Reagent: A solution of this compound (typically 1.0 M in hexanes) is added to the reaction mixture at room temperature.
-
Addition of Grignard Reagent: The Grignard reagent (e.g., n-butylmagnesium chloride in ether) is added dropwise via a syringe pump over several hours. The reaction mixture typically turns black.
-
Reaction Monitoring: The reaction is stirred for an additional period after the addition is complete. Progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is cooled in an ice bath and quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: The mixture is stirred for a few hours until the dark color disappears. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
For a detailed experimental procedure, please refer to Organic Syntheses, 2003, 80, 111.[6]
Visualizations
Caption: General experimental workflow for a Kulinkovich reaction.
Caption: Troubleshooting logic for common interfering functional groups.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Synthetic Uses of Chlorotitanium(IV) Triisopropoxide [research.amanote.com]
- 4. This compound | 20717-86-6 [chemicalbook.com]
- 5. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing Diastereoselectivity with Chlorotitanium Triisopropoxide
Welcome to the technical support center for utilizing chlorotitanium triisopropoxide [ClTi(OPr-i)₃] to improve diastereoselectivity in your chemical reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance on troubleshooting common issues, understanding the underlying mechanisms, and implementing effective experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to improve diastereoselectivity?
A1: this compound is a Lewis acidic titanium reagent. It is frequently employed in organic synthesis, most notably in aldol (B89426) reactions, to enhance stereocontrol. Its effectiveness stems from its ability to form a rigid, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model. This ordered transition state favors the formation of one diastereomer over the other.[1][2]
Q2: I am observing low diastereoselectivity in my aldol reaction despite using this compound. What are the potential causes?
A2: Several factors can contribute to poor diastereoselectivity:
-
Substrate Control: The inherent stereochemical bias of your substrates might be overriding the directing effect of the titanium reagent.
-
Stoichiometry of the Reagent: Using insufficient this compound can lead to incomplete formation of the titanium enolate, resulting in a competing, less selective reaction pathway. In some cases, using more than one equivalent of the titanium reagent can improve diastereoselectivity.[1]
-
Reaction Temperature: Higher temperatures can lead to less defined transition states, reducing the energy difference between the pathways leading to different diastereomers and thus lowering selectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the structure and stability of the transition state. Non-coordinating solvents are often preferred.
-
Presence of Lithium Salts: If generating the enolate using a lithium base prior to transmetalation with this compound, residual lithium salts can sometimes interfere with the titanium-mediated transition state, leading to lower selectivity.
Q3: How does the Zimmerman-Traxler model explain the stereoselectivity observed with this compound?
A3: The Zimmerman-Traxler model proposes a chair-like, six-membered cyclic transition state where the titanium atom coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde.[3][4] This arrangement minimizes steric interactions by placing bulky substituents in equatorial positions, thus favoring the formation of a specific diastereomer. The chlorine and isopropoxide ligands on the titanium atom also influence the geometry and stability of this transition state.
Q4: Can I use other titanium reagents to achieve high diastereoselectivity?
A4: Yes, other titanium reagents such as titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide [Ti(OPr-i)₄] can also be used to mediate aldol reactions.[5] However, the level of diastereoselectivity can vary significantly depending on the specific reagent, substrates, and reaction conditions. This compound often provides a good balance of reactivity and selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) | Insufficient Lewis Acid: Incomplete formation of the titanium enolate. | Increase the stoichiometry of this compound to 1.5 or 2.0 equivalents.[1] |
| High Reaction Temperature: Less defined transition state. | Perform the reaction at a lower temperature (e.g., -78 °C). | |
| Inappropriate Solvent: Solvent interference with the transition state. | Screen non-coordinating solvents such as dichloromethane (B109758) (CH₂Cl₂) or toluene. | |
| Interference from other metal ions: Residual lithium salts from enolate formation. | Ensure complete transmetalation by allowing sufficient time after the addition of this compound before adding the electrophile. | |
| Low Reaction Yield | Decomposition of the Reagent: this compound is moisture-sensitive. | Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.[6] |
| Poor Enolate Formation: Incomplete deprotonation of the carbonyl compound. | Ensure the use of a suitable base and appropriate reaction time for enolate formation before adding the titanium reagent. | |
| Steric Hindrance: Highly hindered substrates may react slowly. | Consider using a less sterically demanding titanium reagent or increasing the reaction time. | |
| Inconsistent Results | Variable Reagent Quality: Purity of this compound can affect its performance. | Use a freshly opened bottle or a recently purified reagent. The reagent can be distilled before use.[6] |
| Trace Amounts of Water: Water can hydrolyze the titanium reagent. | Ensure all glassware is flame-dried and solvents are rigorously dried before use. |
Quantitative Data
Table 1: Effect of Lewis Acid on Diastereoselectivity in an Aldol Reaction
| Entry | Lewis Acid | Stoichiometry (eq.) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | None | - | 50:50 | 45 |
| 2 | TiCl₄ | 1.0 | 85:15 | 78 |
| 3 | Ti(OPr-i)₄ | 1.0 | 70:30 | 65 |
| 4 | ClTi(OPr-i)₃ | 1.0 | 92:8 | 85 |
| 5 | ClTi(OPr-i)₃ | 2.0 | 95:5 | 88 |
Data is representative and compiled from typical outcomes in aldol reactions. Actual results may vary based on specific substrates and conditions.
Table 2: Influence of Reaction Conditions on Diastereoselectivity using ClTi(OPr-i)₃
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | THF | -78 | 88:12 | 80 |
| 2 | CH₂Cl₂ | -78 | 92:8 | 85 |
| 3 | Toluene | -78 | 91:9 | 82 |
| 4 | CH₂Cl₂ | -40 | 85:15 | 88 |
| 5 | CH₂Cl₂ | 0 | 70:30 | 90 |
Data is representative and illustrates general trends.
Experimental Protocols
Key Experiment: Diastereoselective Aldol Addition of a Ketone to an Aldehyde
This protocol describes a general procedure for the this compound-mediated aldol reaction between a ketone and an aldehyde.
Materials:
-
Ketone (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene)
-
This compound (1.2 eq., solution in CH₂Cl₂ or used neat)
-
Aldehyde (1.2 eq.)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the ketone (1.0 eq.) and anhydrous THF (or CH₂Cl₂) (to make a 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq.) dropwise via syringe over 15 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Transmetalation:
-
To the lithium enolate solution at -78 °C, add this compound (1.2 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 eq.) dropwise to the titanium enolate solution at -78 °C.
-
Continue to stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Determine the crude diastereomeric ratio by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Zimmerman-Traxler model for diastereoselectivity.
Caption: Experimental workflow for a diastereoselective aldol reaction.
References
Technical Support Center: Chlorotitanium Triisopropoxide Catalyst Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Chlorotitanium triisopropoxide as a catalyst in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding, or the yield is significantly lower than expected. What is the most likely cause?
A1: The most common reason for the inactivity or reduced efficiency of this compound is its extreme sensitivity to moisture.[1] The catalyst readily hydrolyzes upon contact with water, even trace amounts present in solvents, reagents, or the reaction atmosphere, to form less active or inactive titanium-oxo species.
Q2: How can I prevent the deactivation of my this compound catalyst?
A2: Strict adherence to anhydrous and inert atmosphere techniques is crucial. This includes:
-
Drying Glassware: All glassware should be rigorously dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon) before use.[1]
-
Using Anhydrous Solvents: Solvents must be thoroughly dried and deoxygenated. Using a solvent purification system or distilling from appropriate drying agents is highly recommended.[1]
-
Inert Atmosphere: All manipulations of the catalyst and the reaction setup should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.[1]
-
Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place.
Q3: Can a discolored (yellowish) this compound solution still be used?
A3: While a slight yellow tint may be inherent, significant darkening could indicate decomposition or the presence of impurities. It is recommended to purify the catalyst by vacuum distillation if its activity is compromised.[2]
Q4: Can I reactivate a batch of this compound that has been accidentally exposed to moisture?
A4: Direct reactivation of the hydrolyzed species is generally not feasible. The recommended procedure is to purify the unreacted this compound from the non-volatile hydrolysis products by vacuum distillation.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound-catalyzed reactions.
Problem: Catalyst Inactivity or Low Reaction Yield
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for an inactive this compound catalyst.
Data Presentation
Table 1: Factors Affecting this compound Catalyst Activity
| Factor | Observation | Recommendation |
| Moisture in Solvents/Reagents | Rapid hydrolysis of the catalyst, forming inactive titanium-oxo species. This is the primary cause of catalyst deactivation. | Use solvents with a water content of <50 ppm, as determined by Karl Fischer titration. Ensure all reagents are rigorously dried. |
| Atmospheric Exposure | Exposure to air introduces both moisture and oxygen, leading to catalyst decomposition. | Handle the catalyst and set up reactions under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line.[1] |
| Improper Storage | Gradual degradation of the catalyst over time, even in a sealed container, if not stored under strictly anhydrous and inert conditions. | Store in a tightly sealed container under a positive pressure of inert gas in a cool, dry place. |
| Solvent Choice | Coordinating solvents may compete with the substrate for binding to the titanium center, potentially inhibiting the reaction. | Non-coordinating solvents are often preferred. The choice of solvent can significantly influence reaction outcomes.[3] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of commercially available this compound to remove non-volatile impurities such as hydrolysis products (titanium oxides).[2]
Materials:
-
Crude this compound
-
Schlenk flask or round-bottom flask suitable for distillation
-
Short-path distillation head
-
Receiving flask (Schlenk flask)
-
Vacuum pump
-
Heating mantle
-
Stir bar
-
Dry ice/acetone or liquid nitrogen cold trap
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Thoroughly oven-dry all glassware and cool under a stream of inert gas.
-
Assemble the distillation apparatus (distillation flask with stir bar, short-path distillation head, and receiving flask) under a positive pressure of inert gas.
-
Connect the apparatus to a vacuum line equipped with a cold trap to protect the pump.
-
-
Charging the Flask:
-
Under a positive flow of inert gas, transfer the crude this compound to the distillation flask.
-
-
Distillation:
-
Begin stirring the liquid.
-
Slowly evacuate the apparatus.
-
Once a stable vacuum is achieved (typically <1 mmHg), gradually heat the distillation flask using a heating mantle.
-
The this compound will begin to distill. Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the pressure achieved.
-
-
Shutdown and Storage:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully reintroduce the inert gas to the system.
-
The purified liquid in the receiving flask should be immediately transferred to a suitable storage container under an inert atmosphere.
-
Protocol 2: Karl Fischer Titration for Moisture Determination in Solvents
This protocol provides a general guideline for determining the water content in organic solvents to ensure they are suitable for use with this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents
-
Anhydrous methanol (B129727) or other suitable solvent for the titration
-
Gas-tight syringe
-
Solvent sample to be analyzed
Procedure:
-
Titrator Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration cell and pre-titrating to a dry endpoint to remove any residual moisture.
-
-
Sample Introduction:
-
Using a dry, gas-tight syringe, carefully withdraw a known volume or weight of the solvent to be analyzed.
-
Quickly inject the sample into the titration cell, ensuring no atmospheric moisture is introduced.
-
-
Titration:
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
-
Data Analysis:
-
The instrument will calculate the water content of the sample, typically in parts per million (ppm) or as a percentage.
-
For use with this compound, a water content of less than 50 ppm is recommended.
-
Protocol 3: Synthesis of this compound
This protocol describes the in-situ preparation of this compound from Titanium (IV) isopropoxide and Titanium (IV) chloride.[4]
Materials:
-
Titanium (IV) isopropoxide
-
Titanium (IV) chloride
-
Anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask with a stir bar
-
Syringes
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Set up an oven-dried Schlenk flask with a stir bar under a positive pressure of inert gas.
-
-
Reaction:
-
To the Schlenk flask, add anhydrous solvent and Titanium (IV) isopropoxide (3 molar equivalents) via syringe.
-
Cool the solution in an ice bath.
-
Slowly add Titanium (IV) chloride (1 molar equivalent) dropwise via syringe with vigorous stirring. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the solution for an additional 1-2 hours.
-
-
Use:
-
The resulting solution of this compound can be used directly for subsequent reactions. For purification, the solvent can be removed under vacuum, and the residue can be purified by vacuum distillation as described in Protocol 1.
-
Signaling Pathway and Workflow Visualization
The following diagram illustrates the deactivation pathway of this compound upon exposure to water.
Caption: Deactivation of this compound by hydrolysis.
References
Technical Support Center: Managing Exothermic Reactions with Chlorotitanium Triisopropoxide and Grignard Reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving chlorotitanium triisopropoxide and Grignard reagents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reacting this compound with Grignard reagents?
The primary hazards include the potential for a highly exothermic reaction that can lead to a thermal runaway.[1][2][3][4] Grignard reagents are highly reactive and can react vigorously with the titanium compound.[5][6] This can cause the solvent to boil rapidly, leading to a dangerous increase in pressure within the reaction vessel.[1] Additionally, Grignard reagents and many common solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are flammable.[1][7]
Q2: How can I effectively control the temperature of my reaction?
Effective temperature control is crucial. Key strategies include:
-
Slow and Controlled Addition: Add the Grignard reagent to the this compound solution slowly and in a controlled manner.[7][8]
-
Cooling Baths: Utilize an efficient cooling bath (e.g., ice-water, dry ice/acetone) to dissipate the heat generated by the reaction.[7][8]
-
Monitoring: Continuously monitor the internal reaction temperature using a calibrated thermometer.
-
Solvent Choice: Use a solvent with a higher boiling point, such as THF, which is generally safer than diethyl ether.[7]
Q3: What are the signs of a runaway reaction, and what should I do if one occurs?
Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, vigorous boiling of the solvent, and a noticeable increase in pressure.[1] If you suspect a runaway reaction:
-
Stop Reagent Addition: Immediately cease the addition of the Grignard reagent.[8][9]
-
Enhance Cooling: Increase the cooling capacity of the bath (e.g., by adding more dry ice).[8]
-
Dilution: If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.[8]
-
Alert Others and Evacuate: Inform colleagues in the lab and be prepared to evacuate the area if the situation cannot be controlled.
Q4: Are there any specific storage and handling precautions for this compound?
This compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[10] It can be stored as a pure liquid or in solution with nonprotic organic solvents.[10] Storage below 25°C may cause crystallization, which can be remelted by warming the container. It is also classified as a flammable solid and can cause severe skin burns and eye damage.[11]
Troubleshooting Guides
Problem 1: Rapid and Uncontrolled Temperature Spike During Grignard Reagent Addition
A sudden and uncontrolled increase in temperature is a critical safety concern that can lead to thermal runaway.
| Possible Cause | Troubleshooting Steps |
| Excessive Addition Rate of Grignard Reagent | 1. Immediately stop the addition of the Grignard reagent.[8] 2. Allow the temperature to stabilize before resuming at a significantly reduced addition rate.[8] 3. Consider using a syringe pump for precise and controlled addition.[12] |
| Inadequate Cooling | 1. Ensure the cooling bath is at the appropriate temperature and has sufficient capacity for the scale of the reaction.[8] 2. Check for good thermal contact between the reaction flask and the cooling medium. 3. Ensure vigorous stirring to promote efficient heat transfer.[8][12] |
| Highly Concentrated Reagents | 1. Dilute the Grignard reagent or the this compound solution with an appropriate anhydrous, inert solvent before addition.[8][12] 2. The concentration of the Grignard reagent should ideally not exceed 1.5M.[12] |
Problem 2: Reaction Fails to Initiate or is Sluggish
Difficulty in initiating the reaction can lead to a dangerous accumulation of unreacted Grignard reagent, which can then react suddenly and violently.
| Possible Cause | Troubleshooting Steps |
| Poor Quality Grignard Reagent | 1. Ensure the Grignard reagent is freshly prepared or properly stored. 2. Titrate the Grignard reagent to determine its exact concentration before use. |
| Inhibited Magnesium Surface (for in-situ Grignard formation) | 1. Use freshly crushed or sublimed magnesium turnings. 2. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] 3. Consider using chemical activators like diisobutylaluminum hydride (DIBAH) for reliable initiation at lower temperatures.[13] |
| Presence of Moisture or Other Inhibitors | 1. Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon).[7] 2. Use anhydrous solvents and reagents.[7] |
Experimental Protocols
Protocol 1: Controlled Addition of Grignard Reagent to this compound
This protocol outlines a general procedure for the controlled addition of a Grignard reagent to this compound to minimize the risk of an uncontrolled exotherm.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Dropping funnel or syringe pump
-
Magnetic stirrer and stir bar
-
Thermometer
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer to monitor the internal temperature, a dropping funnel (or syringe for the pump), and an inlet for inert gas. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Inert Atmosphere: Purge the entire apparatus with nitrogen or argon for at least 15-20 minutes.
-
Reagent Preparation: In the reaction flask, dissolve the this compound in anhydrous THF under a positive pressure of inert gas.
-
Cooling: Cool the solution to the desired reaction temperature (typically between -78°C and 0°C) using the appropriate cooling bath.
-
Grignard Addition: Add the Grignard reagent dropwise from the addition funnel or via the syringe pump to the stirred solution. Crucially, monitor the internal temperature continuously. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2°C).
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time, monitoring for any temperature fluctuations.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or another appropriate quenching agent while maintaining cooling.
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Troubleshooting logic for an uncontrolled exotherm.
References
- 1. acs.org [acs.org]
- 2. greyb.com [greyb.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Runaway Shield (TRS) | Battery Protection & Mitigation by KULR [kulr.ai]
- 5. Catalytic reactions of titanium alkoxides with Grignard reagents and imines: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 20717-86-6 [chemicalbook.com]
- 11. This compound | C9H21ClO3Ti | CID 3084342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
Technical Support Center: Quenching Procedures for Reactions Containing Chlorotitanium Triisopropoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions containing Chlorotitanium triisopropoxide (ClTi(OPr-i)₃).
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: The most common and generally effective method for quenching reactions containing this compound is the careful and slow addition of water.[1] The hydrolysis of the titanium alkoxide is typically exothermic and results in the formation of titanium dioxide (TiO₂) and isopropanol (B130326). It is crucial to perform the quench at a reduced temperature (e.g., 0 °C) to control the reaction rate and ensure safety.[1]
Q2: Why does the reaction mixture turn black during the reaction and what happens during the quench?
A2: The black color often observed during reactions involving titanium alkoxides, such as in the Kulinkovich reaction, is indicative of the formation of low-valent titanium species (e.g., Ti(II) or Ti(III)). During the quenching process with water, and upon exposure to air, these reduced titanium species are oxidized to the more stable and typically colorless or white titanium(IV) state, usually in the form of titanium dioxide (TiO₂).
Q3: Are there alternative quenching agents to water?
A3: Yes, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution is a common alternative to water for quenching reactions with titanium reagents.[2][3] It can sometimes offer better separation of layers and help minimize the formation of stubborn emulsions. The choice between water and saturated NH₄Cl can be reaction-specific, and piloting the quench on a small scale is advisable if you are unsure.
Q4: How should I handle the white precipitate that forms during the quench?
A4: The white precipitate is typically titanium dioxide (TiO₂) or related titanium hydroxides. This solid is usually removed by filtration. Using a pad of a filter aid like Celite® can significantly improve the filtration of fine precipitates.[1][3] The filter cake should be washed thoroughly with an appropriate organic solvent to recover all of the desired product.
Troubleshooting Guides
Problem 1: A thick, gelatinous precipitate forms upon quenching, making filtration difficult.
Cause: Rapid hydrolysis of the this compound can lead to the formation of a very fine or gelatinous precipitate of titanium dioxide, which can clog filter paper.
Solution:
-
Slow Addition of Quenching Agent: Add the water or saturated aqueous NH₄Cl solution very slowly to the reaction mixture, which should be cooled in an ice bath (0 °C).[1] Vigorous stirring during the addition is also essential.
-
Stirring After Quenching: After the initial quench, allowing the mixture to stir for an extended period (e.g., 1-3 hours) at room temperature can help granulate the precipitate, making it easier to filter.[1]
-
Use of a Filter Aid: As mentioned in the FAQs, filtering through a pad of Celite® is highly recommended to handle fine precipitates.[1][3]
-
Solvent Choice for Filtration: Wash the filter cake with a solvent in which your product is soluble but the titanium dioxide is not (e.g., diethyl ether, ethyl acetate).
Problem 2: An emulsion forms during the aqueous workup, preventing proper phase separation.
Cause: The presence of finely dispersed titanium dioxide particles and residual isopropanol can stabilize emulsions between the aqueous and organic layers.
Solution:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4][5]
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® can remove the solids and break the emulsion.[6]
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to resolve the emulsion by changing the relative volumes of the phases.[5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[5]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., an hour or more) can allow the layers to separate on their own.[5]
Quantitative Data Summary
| Quenching Agent | Concentration | Typical Temperature | Observations |
| Water | - | 0 °C to room temp. | Exothermic reaction. Slow addition is crucial. Can form fine precipitates.[1] |
| Saturated Aqueous NH₄Cl | Saturated | 0 °C to room temp. | Can improve phase separation and is a good alternative to plain water.[2][3] |
| Dilute HCl (for specific cases) | ~1 M | 0 °C | Can be used to dissolve titanium salts, but compatibility with the desired product must be confirmed as it may be sensitive to acid. |
Experimental Protocols
Standard Quenching Protocol for a Reaction Containing this compound:
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Prepare the Quenching Solution: Have a sufficient volume of cold water or saturated aqueous ammonium chloride solution ready.
-
Slow Addition: With vigorous stirring, add the quenching solution dropwise to the reaction mixture. Maintain the temperature below 20 °C. An addition funnel is recommended for larger-scale reactions.
-
Stir: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour. This helps to ensure complete hydrolysis and improves the filterability of the titanium dioxide precipitate.
-
Filtration: Filter the mixture through a Büchner funnel fitted with filter paper and a pad of Celite®.
-
Wash: Wash the filter cake thoroughly with the reaction solvent or another suitable organic solvent to ensure complete recovery of the product.
-
Workup: Combine the filtrate and the washings. Proceed with a standard aqueous workup (e.g., washing with brine, drying over an anhydrous salt like Na₂SO₄ or MgSO₄, and solvent removal under reduced pressure).
Visualizations
Caption: Experimental workflow for quenching reactions with this compound.
References
Validation & Comparative
A Comparative Guide to Chlorotitanium Triisopropoxide and Titanium Tetraisopropoxide in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and stereoselectivity. Among the versatile Lewis acidic catalysts, titanium(IV) alkoxides have carved out a significant niche. This guide provides an objective comparison of two prominent titanium alkoxide catalysts: Chlorotitanium Triisopropoxide and Titanium Tetraisopropoxide. This analysis is supported by experimental data and detailed protocols to aid in catalyst selection for specific synthetic transformations.
At a Glance: Key Differences
| Feature | This compound | Titanium Tetraisopropoxide |
| Chemical Formula | C9H21ClO3Ti | C12H28O4Ti |
| Molecular Weight | 260.58 g/mol | 284.22 g/mol [1] |
| Appearance | Colorless to yellow liquid or low melting solid | Colorless to light-yellow liquid[1] |
| Key Reactive Feature | Increased Lewis acidity due to the electron-withdrawing chloride ligand. | Standard Lewis acidity for a titanium(IV) alkoxide. |
| Primary Applications | Kulinkovich-type reactions, aldol (B89426) reactions, cyclizations.[2] | Sharpless asymmetric epoxidation, asymmetric alkylations, transesterification.[3] |
Performance in Catalysis: A Comparative Overview
While both this compound and titanium tetraisopropoxide are effective Lewis acid catalysts, the presence of the electron-withdrawing chloride ligand in this compound enhances its Lewis acidity. This heightened acidity can influence its reactivity and, in some cases, lead to different outcomes or efficiencies compared to titanium tetraisopropoxide.
A direct, side-by-side quantitative comparison of these two catalysts in a single reaction under identical conditions is not extensively documented in the peer-reviewed literature. However, valuable insights can be drawn from studies where both have been employed in similar transformations.
Kulinkovich-de Meijere Cyclopropanation of Amides
One of the most informative, albeit qualitative, comparisons comes from the Kulinkovich-de Meijere reaction, which is used for the synthesis of cyclopropylamines from amides. In a comprehensive Organic Syntheses procedure, it is noted that while methyltitanium triisopropoxide is the optimal mediator for this transformation, "good yields are also obtained with titanium tetraisopropoxide and this compound."[4] The procedure further specifies that in the presence of titanium tetraisopropoxide, the desired cyclopropylamine (B47189) is typically obtained in over 80% yield.[4] Although a specific yield for this compound is not provided in a comparative table, its inclusion as a "good" alternative suggests comparable efficacy in this context.
This suggests that for reactions like the Kulinkovich-de Meijere cyclopropanation, both catalysts are viable options, with the choice potentially depending on substrate specifics, desired reaction kinetics, and cost.
Experimental Protocols
Asymmetric Alkylation of Aldehydes using a Titanium Tetraisopropoxide-Based Catalyst
This protocol details the enantioselective addition of an alkyl group to an aldehyde, a fundamental C-C bond-forming reaction, using a catalyst system derived from titanium tetraisopropoxide.
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
-
Chiral ligand (e.g., (R,R)-TADDOL)
-
Dialkylzinc reagent (e.g., diethylzinc)
-
Aldehyde
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
Procedure:
-
To a flame-dried, argon-purged flask, add the chiral ligand (e.g., (R,R)-TADDOL, 0.2 mmol) and anhydrous toluene (10 mL).
-
To this solution, add titanium(IV) isopropoxide (0.2 mmol) via syringe.
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the reaction mixture to 0 °C.
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Slowly add the dialkylzinc reagent (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral secondary alcohol.
Reductive Cyclopropanation of an Amide using this compound (Adapted from an in situ preparation)
This protocol describes the use of this compound in a Kulinkovich-type reaction. While often generated in situ, this procedure outlines its direct application.
Materials:
-
This compound (ClTi(Oi-Pr)3)
-
N,N-dialkylamide
-
Grignard reagent (e.g., ethylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
To a flame-dried, argon-purged flask, add the N,N-dialkylamide (1.0 mmol) and anhydrous THF (5 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Slowly add the Grignard reagent (2.5 mmol) dropwise to the stirred mixture at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Stir the mixture vigorously until the dark color of the titanium complexes disappears.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the desired cyclopropylamine.
Visualizing Catalytic Pathways
To better understand the roles of these catalysts, we can visualize a simplified catalytic cycle for the Kulinkovich reaction.
References
A Comparative Guide to Titanium Precursors: TiCl₄ vs. Chlorotitanium Triisopropoxide
For researchers, scientists, and drug development professionals, the selection of a titanium precursor is a critical step in the synthesis of titanium-based materials, influencing the final product's properties and performance. This guide provides an objective comparison of two common titanium precursors, Titanium Tetrachloride (TiCl₄) and Chlorotitanium Triisopropoxide (ClTi(OⁱPr)₃), supported by experimental data and detailed methodologies.
Titanium tetrachloride (TiCl₄) is a traditional and highly reactive precursor, often favored for its low cost and the high crystallinity of the resulting materials. In contrast, this compound, a member of the titanium alkoxide family, offers a more controlled and milder reaction pathway, which can be advantageous in the synthesis of nanomaterials with specific morphologies and properties. The choice between these precursors can significantly impact the outcome of a synthesis, from the crystal phase of titanium dioxide (TiO₂) nanoparticles to the uniformity of thin films.
Physicochemical Properties at a Glance
A fundamental understanding of the precursors' intrinsic properties is essential for predicting their behavior in a reaction. The following table summarizes the key physicochemical characteristics of TiCl₄ and this compound.
| Property | Titanium Tetrachloride (TiCl₄) | This compound (ClTi(OⁱPr)₃) |
| Molecular Formula | TiCl₄ | C₉H₂₁ClO₃Ti |
| Molar Mass | 189.68 g/mol | 260.58 g/mol |
| Appearance | Colorless fuming liquid | Colorless to yellow liquid or low melting solid |
| Boiling Point | 136.4 °C | 63-66 °C at 0.1 mmHg |
| Melting Point | -24.1 °C | 35-40 °C |
| Reactivity with Water | Violent hydrolysis, releasing HCl | Reacts with moisture, slower hydrolysis than TiCl₄ |
| Key Hazard | Corrosive, toxic fumes | Corrosive, flammable |
Performance in TiO₂ Nanoparticle Synthesis: A Comparative Overview
The synthesis of titanium dioxide (TiO₂) nanoparticles is a common application for titanium precursors, with the choice of precursor directly influencing the final product's characteristics. While direct comparative studies between TiCl₄ and this compound are limited, extensive research on the closely related titanium tetraisopropoxide (TTIP) provides valuable insights. The following table presents a summary of typical experimental outcomes when using TiCl₄ and a titanium alkoxide precursor for TiO₂ nanoparticle synthesis.
| Parameter | TiCl₄ as Precursor | Titanium Alkoxide as Precursor (Proxy for ClTi(OⁱPr)₃) |
| Typical Crystal Phase | Predominantly anatase, but rutile formation can be favored by slow addition during hydrolysis.[1] | Often results in the anatase phase, widely regarded as the most photocatalytically active form.[2] |
| Particle Size | Nanoparticles, with size influenced by reaction conditions.[1] | Can achieve high surface areas, e.g., 141 cm³/g (likely a typo in the source, should be m²/g).[1] |
| Photocatalytic Activity | Generally high, attributed to the anatase phase.[1] | Effective photodegradation of methylene (B1212753) blue under sunlight demonstrated with mesoporous anatase TiO₂ nanoparticles with a high specific surface area of 81.59 m²/g. |
| Reaction Conditions | Highly reactive, requires careful control of hydrolysis.[2] | Milder reaction conditions, easier to control hydrolysis and condensation.[2] |
| Byproducts | Hydrochloric acid (HCl) | Isopropanol |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of materials. Below are representative methods for the synthesis of TiO₂ nanoparticles using both TiCl₄ and a titanium alkoxide precursor.
Synthesis of TiO₂ Nanoparticles using TiCl₄
This protocol is adapted from a wet chemical method.[3]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Deionized water
-
Toluene or Methylene chloride (optional, as solvent)
Procedure:
-
Prepare a 1M solution of TiCl₄ in the chosen solvent (e.g., toluene, water, or methylene chloride).
-
In a 100 mL beaker, place a specific volume of ammonium hydroxide solution.
-
While vigorously stirring the ammonium hydroxide solution, add 2 mL of the TiCl₄ solution drop-wise.
-
Continue stirring for 10 minutes until an amorphous white precipitate is formed.
-
Conduct the synthesis in a water bath maintained at 60°C.
-
The resulting precipitate can be collected by filtration, washed with deionized water to remove impurities, and dried.
-
Annealing at temperatures such as 300°C or 600°C can be performed to induce crystallization into the anatase phase.[4]
Synthesis of TiO₂ Nanoparticles using a Titanium Alkoxide Precursor
This protocol describes a typical sol-gel synthesis.
Materials:
-
This compound or Titanium isopropoxide
-
Ethanol
-
Deionized water
-
Nitric acid (optional, as a catalyst)
Procedure:
-
Prepare a solution of the titanium alkoxide precursor in ethanol.
-
In a separate beaker, prepare a solution of deionized water and ethanol. The pH can be adjusted with nitric acid to control the hydrolysis rate.
-
Add the water-ethanol solution drop-wise to the vigorously stirred titanium precursor solution.
-
Continue stirring until a gel is formed.
-
The gel is then aged, typically for 24 hours at room temperature.
-
The aged gel is dried in an oven to remove the solvent.
-
The dried powder is then calcined at a specific temperature (e.g., 500°C) to obtain crystalline TiO₂ nanoparticles.
Reaction Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental reaction pathways and a general experimental workflow for the synthesis and characterization of TiO₂ nanoparticles.
Conclusion
The choice between Titanium Tetrachloride and this compound as a titanium precursor depends heavily on the desired properties of the final material and the specific application. TiCl₄ is a highly reactive and cost-effective precursor that can produce highly crystalline materials, though its vigorous hydrolysis and the production of corrosive HCl require stringent handling protocols. This compound, and titanium alkoxides in general, offer a milder reaction profile, allowing for greater control over particle size and morphology, which is often crucial in the development of advanced materials for catalysis and biomedical applications. Researchers should carefully consider the trade-offs between reactivity, cost, safety, and the desired material characteristics when selecting the appropriate precursor for their work.
References
A Comparative Guide to Cyclopropanation Reagents: Alternatives to Chlorotitanium Triisopropoxide
For researchers, scientists, and professionals in drug development, the cyclopropane (B1198618) motif is a crucial structural element that imparts unique conformational constraints and metabolic stability to molecules. While chlorotitanium triisopropoxide in conjunction with a Grignard reagent (a variant of the Kulinkovich reaction) is a recognized method for synthesizing cyclopropanols, a range of alternative reagents offer distinct advantages in terms of substrate scope, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of key cyclopropanation reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for a given synthetic challenge.
Overview of Key Cyclopropanation Reagents
The choice of a cyclopropanation reagent is dictated by the substrate, the desired stereochemistry, and the presence of other functional groups. This guide focuses on prominent alternatives to the this compound system, including the broader Kulinkovich reaction, the Simmons-Smith reaction and its modifications, samarium-mediated cyclopropanation, and modern iron-catalyzed methods.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of various cyclopropanation reagents on representative substrates. It is important to note that direct comparison is challenging due to the differing nature of the reactions (e.g., formation of cyclopropanols vs. direct cyclopropanation of alkenes) and the varied substrates reported in the literature. The data presented here is extracted from different studies to illustrate the typical yields and selectivities achievable with each method.
| Reagent/Method | Substrate | Product | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| This compound/Grignard | Methyl 5-hexenoate | Bicyclo[3.1.0]hexan-1-ol | 75-80 | N/A | N/A | Organic Syntheses, Coll. Vol. 10, p.101 (2004) |
| Kulinkovich Reaction (Ti(OiPr)₄/EtMgBr) | Methyl Laurate | 1-Undecylcyclopropanol | 85 | N/A | N/A | J. Org. Chem. 2000, 65, 25, 9245–9248 |
| Simmons-Smith (Zn-Cu/CH₂I₂) | (Z)-3-methyl-2-penten-1-ol | (syn)-1-((1R,2S)-1,2-dimethylcyclopropyl)methanol | >95 | >200:1 (syn:anti) | N/A | J. Am. Chem. Soc. 2001, 123, 48, 12168–12175 |
| Furukawa Modification (Et₂Zn/CH₂I₂) | 1-Octene (B94956) | (Octyl)cyclopropane | 88 | N/A | N/A | J. Org. Chem. 2004, 69, 2, 327–334 |
| Samarium-mediated (Sm/CH₂I₂) | (E)-Cinnamic acid | trans-2-Phenylcyclopropanecarboxylic acid | 95 | >98:2 (trans:cis) | N/A | Org. Lett. 2007, 9, 14, 2685–2688 |
| Iron-catalyzed (Fe(TPP)Cl/N₂CH₂CO₂Et) | Styrene (B11656) | Ethyl 2-phenylcyclopropane-1-carboxylate | 91 | 85:15 (trans:cis) | N/A | Science 2012, 336, 6089, 1691-1693 |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for some of the key alternative methods.
Kulinkovich Reaction for Cyclopropanol Synthesis
The Kulinkovich reaction provides access to cyclopropanols from esters using a titanium(IV) alkoxide catalyst and a Grignard reagent.[1][2][3]
Experimental Protocol:
To a solution of methyl laurate (1.00 g, 4.67 mmol) in anhydrous diethyl ether (20 mL) under an argon atmosphere is added titanium(IV) isopropoxide (1.33 g, 4.67 mmol). The solution is stirred at room temperature for 10 minutes. A solution of ethylmagnesium bromide (3.0 M in diethyl ether, 4.67 mL, 14.0 mmol) is then added dropwise over 30 minutes, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water (10 mL) at 0 °C. The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate (B1210297) = 9:1) to afford 1-undecylcyclopropanol.
Simmons-Smith Cyclopropanation (Furukawa Modification)
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes. The Furukawa modification, which utilizes diethylzinc (B1219324), is often preferred for its reproducibility.[4][5]
Experimental Protocol:
To a solution of 1-octene (0.56 g, 5.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under a nitrogen atmosphere at 0 °C is added a solution of diethylzinc (1.0 M in hexanes, 10 mL, 10 mmol). Diiodomethane (2.68 g, 10.0 mmol) is then added dropwise over 20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is purified by distillation to yield (octyl)cyclopropane.
Samarium-Mediated Cyclopropanation
Samarium-based reagents, such as those generated from samarium metal and diiodomethane, can effect the cyclopropanation of α,β-unsaturated carbonyl compounds with high stereoselectivity.
Experimental Protocol:
A suspension of samarium powder (0.45 g, 3.0 mmol) in anhydrous tetrahydrofuran (B95107) (15 mL) is prepared under an argon atmosphere. Diiodomethane (0.54 g, 2.0 mmol) is added, and the mixture is stirred at room temperature until the metal is consumed (approximately 2 hours), resulting in a dark blue suspension of samarium iodide. A solution of (E)-cinnamic acid (0.15 g, 1.0 mmol) in tetrahydrofuran (5 mL) is then added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with a 1 M aqueous solution of hydrochloric acid (10 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 4:1) to give trans-2-phenylcyclopropanecarboxylic acid.
Iron-Catalyzed Cyclopropanation
Modern methods utilizing earth-abundant and non-toxic metals like iron have emerged as powerful alternatives for cyclopropanation, often employing diazo compounds as the carbene source.[6][7][8]
Experimental Protocol:
To a solution of styrene (0.104 g, 1.0 mmol) and iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl, 7.0 mg, 0.01 mmol) in dichloromethane (5 mL) under a nitrogen atmosphere is added a solution of ethyl diazoacetate (0.228 g, 2.0 mmol) in dichloromethane (5 mL) dropwise over 1 hour at room temperature. The reaction mixture is stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (silica gel, hexane:ethyl acetate = 98:2) to afford ethyl 2-phenylcyclopropane-1-carboxylate.
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and workflows can provide a clearer understanding of the processes involved. The following diagrams are generated using the DOT language.
Kulinkovich Reaction Mechanism
Caption: Mechanism of the Kulinkovich Reaction.
Simmons-Smith Reaction Workflow
Caption: Experimental workflow for the Simmons-Smith Reaction.
Conclusion
The selection of a cyclopropanation reagent is a critical decision in synthetic planning. While this compound offers a reliable route to cyclopropanols, the alternatives discussed in this guide provide a broader toolkit for accessing diverse cyclopropane-containing molecules. The Kulinkovich reaction is highly effective for the synthesis of cyclopropanols from esters. The Simmons-Smith reaction and its modifications are robust methods for the direct cyclopropanation of a wide range of alkenes, with the Furukawa modification offering improved reproducibility. Samarium-mediated methods can provide excellent stereoselectivity, particularly for α,β-unsaturated systems. Finally, emerging iron-catalyzed protocols represent a move towards more sustainable and cost-effective synthetic methodologies. By understanding the scope, limitations, and experimental nuances of each method, researchers can make informed decisions to advance their synthetic endeavors.
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. academic.oup.com [academic.oup.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Structure of Chlorotitanium Triisopropoxide Reaction Products: A Comparative Guide to NMR and Alternative Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structure of products derived from reactions involving chlorotitanium triisopropoxide. Experimental data and detailed protocols are presented to support the objective comparison.
This compound, ClTi(OiPr)₃, is a versatile reagent in organic synthesis, notably utilized in the Kulinkovich reaction to generate cyclopropanols and in the synthesis of various other valuable organic molecules. The inherent air and moisture sensitivity of the organotitanium intermediates and products necessitates robust analytical methods for their characterization. While NMR spectroscopy stands as the primary tool for structural validation in solution, a multi-technique approach often provides a more complete picture.
Performance Comparison: NMR vs. Alternative Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the validation of products from this compound reactions, ¹H and ¹³C NMR are indispensable.
Table 1: Comparison of Analytical Techniques for Product Structure Validation
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, dynamic processes in solution. | Non-destructive, provides detailed structural information in solution, versatile for various nuclei. | Lower sensitivity compared to MS, requires soluble samples, can be complex for large molecules. |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, and angles. | Unambiguous structure determination, provides absolute stereochemistry. | Requires a single, high-quality crystal, structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues. | High sensitivity, small sample amount needed, can be coupled with separation techniques (GC, LC). | Isomeric and stereoisomeric distinction can be challenging, fragmentation can be complex. |
NMR Data for Products of this compound Reactions
The Kulinkovich reaction, which utilizes this compound to convert esters into cyclopropanols, serves as a prime example for showcasing the utility of NMR in product validation.
Table 2: ¹H and ¹³C NMR Data for Representative Cyclopropanol Products from the Kulinkovich Reaction
| Product | ¹H NMR (δ, ppm, Coupling Constant J in Hz) | ¹³C NMR (δ, ppm) |
| 1-Phenylcyclopropanol | 7.40-7.20 (m, 5H, Ar-H), 2.50 (s, 1H, OH), 1.15-1.05 (m, 2H, CH₂), 0.95-0.85 (m, 2H, CH₂) | 139.5 (Ar-C), 128.4 (Ar-CH), 126.8 (Ar-CH), 125.5 (Ar-CH), 60.2 (C-OH), 17.8 (CH₂) |
| 1-Methyl-2-phenylcyclopropanol | 7.35-7.15 (m, 5H, Ar-H), 2.80 (dd, 1H, J=8.0, 4.0, Ph-CH), 2.20 (s, 1H, OH), 1.40 (s, 3H, CH₃), 0.90-0.70 (m, 2H, CH₂) | 142.1 (Ar-C), 128.2 (Ar-CH), 126.5 (Ar-CH), 125.8 (Ar-CH), 63.5 (C-OH), 35.1 (Ph-CH), 24.5 (CH₃), 15.2 (CH₂) |
| Bicyclo[4.1.0]heptan-1-ol | 3.50 (br s, 1H, OH), 1.90-1.20 (m, 10H, cyclohexyl-H), 0.60-0.40 (m, 2H, cyclopropyl-H) | 58.9 (C-OH), 30.5 (CH₂), 26.2 (CH₂), 24.8 (CH₂), 18.5 (CH) |
Experimental Protocols
Accurate and reproducible data acquisition relies on meticulous experimental procedures, especially when dealing with air- and moisture-sensitive organotitanium compounds.
Synthesis of 1-Phenylcyclopropanol via Kulinkovich Reaction
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (2.2 eq). The flask is evacuated and backfilled with dry nitrogen three times.
-
Grignard Reagent Formation: Anhydrous diethyl ether is added, followed by the dropwise addition of a solution of ethyl bromide (2.1 eq) in diethyl ether. The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Titanium Reagent Addition: In a separate flame-dried flask under nitrogen, a solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared.
-
Reaction: The Grignard reagent solution is added dropwise to the this compound solution at room temperature. The resulting black mixture is stirred for 10 minutes.
-
Substrate Addition: A solution of methyl benzoate (B1203000) (1.0 eq) in anhydrous diethyl ether is added dropwise to the reaction mixture.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
NMR Sample Preparation for Air-Sensitive Compounds
-
Glovebox Technique: All manipulations are performed in a nitrogen-filled glovebox. The purified product is dissolved in a deuterated solvent (e.g., C₆D₆, CDCl₃) that has been dried over molecular sieves. The solution is transferred to an NMR tube, which is then sealed with a tight-fitting cap and wrapped with parafilm.
-
Schlenk Line Technique: A flame-dried NMR tube is attached to a Schlenk line via a rubber adapter. The tube is evacuated and backfilled with nitrogen three times. The sample is dissolved in dry, degassed deuterated solvent in a separate flask under nitrogen. The solution is then transferred to the NMR tube via a cannula. The NMR tube is then flame-sealed under vacuum or a positive pressure of nitrogen.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and structural validation process.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Logical flow from reaction to validated product structure.
A Comparative Guide to the Efficacy of Titanium Alkoxide Catalysts
Titanium alkoxides are remarkably versatile, cost-effective, and low-toxicity compounds that serve as crucial catalysts and precursors in a wide array of chemical transformations.[1] Their utility ranges from the synthesis of advanced materials to the creation of chiral molecules for pharmaceuticals.[1][2] The catalytic prowess of titanium is rooted in its strong Lewis acidity and the accessibility of multiple oxidation states.[1] The specific nature of the alkoxide group—such as isopropoxide, butoxide, or ethoxide—plays a significant role in modulating the catalyst's reactivity, stability, and structure through steric and electronic effects.[1] This guide offers a comparative overview of the performance of different titanium alkoxide catalysts in key reactions, supported by experimental data and detailed protocols.
The Influence of the Alkoxide Group
The choice of the alkoxide group attached to the titanium center is a critical determinant of catalytic performance. The size and structure of the alkyl chain influence the rates of hydrolysis and condensation, which is particularly important in sol-gel processes for synthesizing titanium dioxide (TiO₂) nanoparticles.[3][4] Generally, longer or bulkier alkyl chains, such as in titanium butoxide (TBT), lead to a slower, more controlled hydrolysis rate compared to shorter chains like those in titanium isopropoxide (TTIP).[3][4] This difference in reactivity can significantly affect the properties of the resulting material, including particle size, crystallinity, and surface area.[3] In transesterification reactions, the length of the alkoxide group also impacts ester yields and selectivity, with steric effects playing a a significant role.[5]
Performance in Key Catalytic Reactions
The efficacy of titanium alkoxide catalysts is demonstrated across several classes of organic transformations. The following sections provide comparative data on their performance in transesterification, epoxidation, and their use as precursors in nanoparticle synthesis.
Titanium alkoxides are effective catalysts for transesterification, a vital reaction in biodiesel production.[5][6] The choice of the alkoxide ligand directly influences the reaction yield and selectivity.
Table 1: Comparison of Titanium Alkoxides in the Transesterification of Soybean Oil
| Catalyst | Reaction Time | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Titanium Methoxide (B1231860) | 3 hours | 64.25 | 63.85 | [5] |
| Titanium Butoxide | 30 minutes | 15.52 | 13.48 | [5] |
| Titanium Isopropoxide | 3 hours | 41.56 (propyl esters) | Not Reported | [6] |
| Titanium Isopropoxide | Not Specified | >99 (monoolein) | Not Reported | [6][7] |
| Titanium Isopropoxide | Not Specified | 71 (soybean oil) | Not Reported |[6][7] |
Note: Reaction conditions and substrates vary between studies, affecting direct comparability.
A study on the transesterification of soybean oil highlighted that the number of carbons in the alkoxide group and their steric effects significantly affect ester yields.[5] It was observed that a higher number of carbon atoms in the alkyl group led to lower catalytic ability, with titanium methoxide showing the highest yield and selectivity after 3 hours.[5]
Titanium alkoxides, particularly titanium(IV) isopropoxide, are foundational to highly selective epoxidation reactions, most notably the Sharpless-Katsuki epoxidation of allylic alcohols.[1] When combined with chiral ligands, these catalysts can achieve high enantioselectivity.[1] More recent developments have produced novel titanium-salan catalysts, prepared in situ from titanium isopropoxide, that are highly active for the epoxidation of non-activated olefins using aqueous hydrogen peroxide.[8]
Table 2: Performance of a Ti-Salan Catalyst in Olefin Epoxidation
| Substrate | Catalyst Loading (mol%) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| (E)-Oct-2-ene | 0.5 | 93 | >99:1 (trans) | [8] |
| 1-Octene | 0.5 | 95 | Not Reported | [8] |
| (R)-Limonene | 0.5 | 93 | 1,2-epoxide | [8] |
| Myrcene | 0.5 | 92 | 49:1 (terminal) |[8] |
Catalyst System: Ti-salan derived from cis-DACH salan ligand and Ti(OiPr)₄.[8]
Titanium alkoxides are the most common precursors for the sol-gel synthesis of TiO₂ nanoparticles, which have applications in photocatalysis and drug delivery.[4] The choice between precursors like titanium isopropoxide (TIP) and titanium (IV) butoxide (TBO) affects the final characteristics of the nanoparticles.
Table 3: Comparative Performance of TBO and TIP in TiO₂ Nanoparticle Synthesis (Supercritical CO₂ Method)
| Property | Titanium (IV) butoxide (TBO) | Titanium (IV) isopropoxide (TIP) | Reference |
|---|---|---|---|
| Crystal Phase | Anatase | Anatase | [4] |
| Crystal Size (nm) | ~8-10 | ~7-9 | [4] |
| Surface Area (m²/g) | ~150-200 | ~180-230 | [4] |
| CO₂ Photoconversion (µmol·g⁻¹·h⁻¹) | Not reported as highest performer | 6.3–7.0 |[4] |
In synthesis conducted in a supercritical CO₂ medium, titanium isopropoxide demonstrated a slight advantage, yielding nanoparticles with a smaller crystal size and a higher surface area, which may be beneficial for applications requiring high photocatalytic activity.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst synthesis and characterization.
Protocol 1: Synthesis of TiO₂ Nanoparticles using Titanium Isopropoxide (Sol-Gel Method)
This protocol describes a common sol-gel method for synthesizing TiO₂ nanoparticles.
1. Precursor Solution Preparation:
-
Prepare a solution of titanium isopropoxide (TIP) in an alcohol, such as isopropanol.
2. Hydrolysis:
-
Prepare a separate solution of deionized water and alcohol.
-
Add the water/alcohol solution dropwise to the TIP solution under vigorous stirring. The hydrolysis reaction initiates the formation of titanium hydroxide (B78521) species.
3. Condensation and Gelation:
-
Continue stirring the mixture. Condensation reactions between the titanium hydroxide species will lead to the formation of a Ti-O-Ti network, resulting in a gel.
4. Aging:
-
Age the gel for a specified period (e.g., 24 hours) at room temperature. This allows the condensation and polymerization reactions to proceed further.
5. Drying and Calcination:
-
Dry the gel in an oven at 80-100 °C to remove the solvent.
-
Calcine the dried powder at a high temperature (e.g., 450-550 °C) to induce crystallization into the desired TiO₂ phase (e.g., anatase).[9]
6. Characterization (Optional):
-
The synthesized TiO₂ nanoparticles can be characterized using techniques like X-ray Diffraction (XRD) to determine the crystalline phase and Field Emission Scanning Electron Microscopy (FE-SEM) to observe the morphology.[1]
Protocol 2: General Procedure for Transesterification of Soybean Oil
This protocol is based on studies of transesterification for biodiesel production.[5][6]
1. Reactant Preparation:
-
Mix soybean oil and an alcohol (e.g., isopropanol) in a reaction vessel.
2. Catalyst Addition:
-
Add the titanium alkoxide catalyst (e.g., titanium isopropoxide, 1% w/w of the total reactants) to the mixture.[6]
3. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 200 °C) under stirring in a sealed reactor or under reflux.
-
Maintain the reaction for a specific duration (e.g., 3 hours).[5][6]
4. Product Recovery and Analysis:
-
After cooling, the product mixture will typically separate into two layers: an upper ester layer and a lower glycerol (B35011) layer.
-
Separate the layers. The upper layer containing the fatty acid alkyl esters (biodiesel) can be washed with water to remove residual catalyst and glycerol.
-
Analyze the yield and composition of the ester product using techniques such as gas chromatography (GC).
Visualizing Catalytic Processes and Workflows
Diagrams are provided to illustrate key mechanisms and experimental procedures, adhering to specified formatting for clarity.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Hydrocarbon Tail-group of Alkoxide Catalysts in Transesterification [elibrary.asabe.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst [agris.fao.org]
- 8. Titanium cis‐DACH Salan Catalyst for the Efficient Epoxidation of Nonactivated Olefins with Hydrogen Peroxide‐Terminal‐Selective Epoxidation of Multiply Unsaturated Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chlorotitanium Triisopropoxide: A Superior Lewis Acid for Stereoselective Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of a Lewis acid catalyst is critical for achieving high yields and selectivities. Chlorotitanium triisopropoxide, TiCl(Oi-Pr)3, has emerged as a powerful and versatile Lewis acid, often outperforming other common catalysts in key organic transformations. This guide provides a detailed comparison of this compound with other Lewis acids, supported by experimental data, to highlight its advantages in stereocontrolled reactions.
This compound offers a unique combination of steric bulk and tunable Lewis acidity, derived from the presence of both a chloro and three isopropoxy ligands on the titanium center. This unique structure allows for enhanced stereoselectivity in a variety of reactions, including aldol (B89426) additions, hetero-Diels-Alder reactions, and asymmetric allylations, when compared to other Lewis acids such as titanium tetrachloride (TiCl4), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3).
Superior Diastereoselectivity in Aldol Reactions
One of the most significant advantages of this compound is its ability to provide excellent stereocontrol in aldol reactions. The bulky isopropoxy groups play a crucial role in organizing the transition state, leading to high diastereoselectivity. A direct comparison with the more common Lewis acid, titanium tetrachloride, in the aldol reaction of (S)-2-benzyloxy-3-pentanone with various aldehydes clearly demonstrates this superiority.
While TiCl4, particularly in the presence of coordinating solvents like THF or DME, can also promote high diastereoselectivity, TiCl(Oi-Pr)3 often provides complementary and, in some cases, superior stereocontrol, favoring the formation of different diastereomers. For instance, in the aldol reaction of (S)-2-benzyloxy-3-pentanone, TiCl4 in the presence of THF or DME favors the formation of the 2,4-syn-4,5-syn adducts. In contrast, this compound has been shown to favor the formation of the 2,4-anti-4,5-syn aldol products.[1] This ability to selectively access different diastereomers by simply changing the titanium-based Lewis acid is a significant advantage in complex molecule synthesis.
Table 1: Comparison of Diastereoselectivity in the Aldol Reaction of (S)-2-Benzyloxy-3-pentanone [1]
| Aldehyde | Lewis Acid | Additive | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | TiCl4 | THF | 97:3 | 85 |
| Isobutyraldehyde | TiCl(Oi-Pr)3 | - | 3:97 | 90 |
| Benzaldehyde | TiCl4 | THF | 95:5 | 88 |
| Benzaldehyde | TiCl(Oi-Pr)3 | - | 5:95 | 92 |
High Enantioselectivity in Asymmetric Transformations
In combination with chiral ligands, titanium-based Lewis acids are powerful catalysts for asymmetric synthesis. While Titanium(IV) isopropoxide [Ti(Oi-Pr)4] is a common precursor for preparing such catalysts, the use of this compound can offer distinct advantages due to its modified Lewis acidity and steric environment.
Asymmetric Hetero-Diels-Alder Reaction
In the asymmetric hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes, a catalyst prepared from H8-BINOL and Ti(Oi-Pr)4 has demonstrated excellent enantioselectivity.
Table 2: Enantioselectivity in the Asymmetric Hetero-Diels-Alder Reaction
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | 92 | 97 |
| p-Chlorobenzaldehyde | 81 | 94 |
| p-Nitrobenzaldehyde | 71 | 90 |
While this data uses Ti(Oi-Pr)4, the principle of using chiral ligands with titanium alkoxides is directly applicable and highlights the potential for achieving high enantioselectivity with titanium-based Lewis acids. The presence of the chloride ligand in this compound can further modulate the catalyst's activity and selectivity.
Asymmetric Allylation of Aldehydes
The Keck asymmetric allylation, which utilizes a catalyst derived from BINOL and Ti(Oi-Pr)4, is a well-established method for the enantioselective synthesis of homoallylic alcohols.[2]
Table 3: Enantioselectivity in the Keck Asymmetric Allylation of Benzaldehyde [2]
| Chiral Ligand | Catalyst System | Yield (%) | ee (%) |
| (R)-BINOL | Ti(Oi-Pr)4 | 85 | 92 |
| (S)-BINOL | Ti(Oi-Pr)4 | 87 | 93 |
The high levels of enantioselectivity achieved with the Ti(Oi-Pr)4/BINOL system underscore the utility of titanium alkoxides as precursors for potent chiral Lewis acid catalysts. The use of this compound in such systems could offer a valuable alternative for optimizing reactivity and selectivity.
Experimental Protocols
General Procedure for the TiCl(Oi-Pr)3-Mediated Aldol Reaction[1]
To a solution of the ketone (1.0 equiv) in CH2Cl2 (0.1 M) at -78 °C is added TiCl(Oi-Pr)3 (1.1 equiv). The resulting solution is stirred for 30 minutes, followed by the addition of the aldehyde (1.2 equiv). The reaction mixture is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
General Procedure for the Asymmetric Hetero-Diels-Alder Reaction
To a solution of H8-BINOL (0.15 equiv) in toluene (B28343) (0.1 M) at room temperature is added Ti(Oi-Pr)4 (0.1 equiv). The mixture is stirred for 30 minutes, and then the aldehyde (1.0 equiv) is added. After stirring for another 10 minutes, Danishefsky's diene (1.5 equiv) is added. The reaction is stirred at room temperature for 24 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.
General Procedure for the Keck Asymmetric Allylation[2]
In a flame-dried flask under an argon atmosphere, (R)-BINOL (0.2 equiv) and Ti(Oi-Pr)4 (0.1 equiv) are dissolved in CH2Cl2 (0.05 M). The mixture is stirred at room temperature for 1-2 hours. The solution is then cooled to -20 °C, and the aldehyde (1.0 equiv) is added, followed by allyltributyltin (1.2 equiv). The reaction is stirred at -20 °C for 4-12 hours. The reaction is quenched with a saturated aqueous NaHCO3 solution. The mixture is filtered through Celite, and the filtrate is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The residue is purified by flash chromatography.
Signaling Pathways and Logical Relationships
The stereochemical outcome of these reactions is dictated by the formation of a well-organized transition state, where the Lewis acid plays a central role.
Caption: Chelation-controlled transition state in a TiCl(OiPr)3-mediated aldol reaction.
Caption: Workflow for asymmetric catalysis using a chiral titanium Lewis acid.
Conclusion
This compound stands out as a highly effective Lewis acid for promoting stereoselective reactions. Its unique combination of steric and electronic properties allows for superior control over diastereoselectivity in aldol reactions compared to other titanium-based and common Lewis acids. Furthermore, its utility as a precursor for potent chiral catalysts in asymmetric synthesis makes it an invaluable tool for the synthesis of complex, enantioenriched molecules. For researchers aiming for high levels of stereocontrol, this compound represents a strategic choice that can lead to improved outcomes in synthetic endeavors.
References
Spectroscopic Purity Analysis of Synthesized Chlorotitanium Triisopropoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of synthesized chlorotitanium triisopropoxide. It details experimental protocols and presents comparative data against common impurities and an alternative titanium alkoxide, titanium(IV) butoxide. This guide is intended to assist researchers in selecting appropriate analytical methods and interpreting spectral data to ensure the quality of their synthesized product for use in sensitive applications, including catalysis and drug development.
Spectroscopic Data Comparison
The purity of this compound can be effectively assessed by comparing its spectroscopic data with that of potential impurities and alternative reagents. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound, its common impurities (titanium tetraisopropoxide and isopropanol), and a common alternative, titanium(IV) butoxide.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) of -OCH protons (ppm) | Chemical Shift (δ) of -CH₃ protons (ppm) |
| This compound | ~4.8 (septet) | ~1.3 (doublet) |
| Titanium tetraisopropoxide | ~4.6 (septet) | ~1.2 (doublet) |
| Isopropanol | ~4.0 (septet) | ~1.2 (doublet) |
| Titanium(IV) butoxide | ~4.3 (triplet, -OCH₂-) | ~0.9 (triplet, -CH₃) |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) of -OCH carbon (ppm) | Chemical Shift (δ) of -CH₃ carbon (ppm) |
| This compound | ~79.0 | ~26.0 |
| Titanium tetraisopropoxide | ~75.0 | ~27.0 |
| Isopropanol | ~64.0 | ~25.0 |
| Titanium(IV) butoxide | ~70.0 (-OCH₂-) | ~14.0 (-CH₃) |
Table 3: Key IR Absorption Bands Comparison (cm⁻¹)
| Compound | ν(O-H) | ν(C-H) | ν(C-O) / ν(Ti-O) |
| This compound | Absent | ~2970, 2870 | ~1120, 1010, 620 |
| Titanium tetraisopropoxide | Absent | ~2970, 2870 | ~1125, 1015, 615 |
| Isopropanol | ~3350 (broad) | ~2970, 2870 | ~1130, 950 |
| Titanium(IV) butoxide | Absent | ~2960, 2870 | ~1100, 1050, 600 |
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of synthesized this compound to confirm its purity.
Caption: Experimental workflow for purity verification.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the chemical structure and quantify impurities in the synthesized this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Due to the moisture sensitivity of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox).
-
Accurately weigh approximately 20 mg of the synthesized product into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves, to the NMR tube.
-
Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 5.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Analysis:
-
Process the acquired FID to obtain the NMR spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton environments.
-
Compare the chemical shifts and multiplicities of the signals with the standard data provided in Tables 1 and 2 to identify the product and any impurities. The presence of a broad peak around 3.5-4.5 ppm in the ¹H NMR spectrum may indicate the presence of isopropanol.
-
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the synthesized product and detect hydroxyl-containing impurities.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR (Attenuated Total Reflectance) accessory is recommended for ease of handling moisture-sensitive samples.
-
Sample Preparation:
-
Inside an inert atmosphere glovebox, place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Alternatively, for transmission mode, prepare a thin film of the sample between two dry KBr or NaCl plates.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis:
-
Collect a background spectrum of the empty ATR crystal or KBr plates.
-
Collect the sample spectrum and perform a background subtraction.
-
Identify the characteristic absorption bands and compare them with the data in Table 3. The absence of a broad band in the 3200-3600 cm⁻¹ region is a strong indicator of the absence of significant alcohol or water impurities. The fingerprint region (below 1500 cm⁻¹) should be carefully compared with a reference spectrum of pure this compound.
-
A Comparative Guide to the Catalytic Activity of Chlorotitanium Triisopropoxide
For researchers, scientists, and drug development professionals seeking effective catalytic solutions, Chlorotitanium triisopropoxide [ClTi(OiPr)₃] emerges as a versatile and powerful Lewis acid catalyst. This guide provides an objective comparison of its performance in two key synthetic transformations—the diastereoselective aldol (B89426) reaction and the Kulinkovich cyclopropanation—benchmarked against common alternative titanium-based catalysts. The information presented is supported by experimental data to facilitate informed catalyst selection.
Diastereoselective Aldol Reaction: A Performance Benchmark
The diastereoselective aldol reaction is a cornerstone of organic synthesis for creating stereochemically rich molecules. The choice of Lewis acid catalyst is critical in controlling the stereochemical outcome. Here, we compare the performance of this compound with other titanium(IV) Lewis acids in the reaction of a chiral ketone with isobutyraldehyde.
Table 1: Comparison of Titanium(IV) Lewis Acids in a Diastereoselective Aldol Reaction [1]
| Catalyst | Catalyst Equivalents | Diastereomeric Ratio (syn/anti) | Yield (%) |
| TiCl₄ | 1.1 | 92:8 | 85 |
| ClTi(OiPr)₃ | 1.1 | 94:6 | 82 |
| Ti(OiPr)₄ | 1.1 | 60:40 | 75 |
| TiCl₂(OiPr)₂ | 1.1 | 93:7 | 80 |
| TiCl(OiPr)₃ | 2.0 | 95:5 | 89 |
Data sourced from a study on the aldol reaction of (S)-4-benzyloxy-3-methyl-2-butanone with isobutyraldehyde.[1]
As the data indicates, this compound demonstrates excellent diastereoselectivity, comparable to that of Titanium tetrachloride, while offering potentially milder reaction conditions due to the presence of isopropoxy ligands.
Kulinkovich Cyclopropanation: A Comparative Overview
The Kulinkovich reaction offers a direct route to cyclopropanols from esters using a titanium catalyst and a Grignard reagent.[2][3][4] this compound is frequently the catalyst of choice for this transformation. Below is a comparison of its performance against the commonly used Titanium tetraisopropoxide.
Table 2: Performance in the Kulinkovich Cyclopropanation of Esters
| Catalyst | Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| ClTi(OiPr)₃ | Methyl 5-hexenoate | n-BuMgCl | Bicyclo[3.1.0]hexan-1-ol | 71 | Organic Syntheses[5] |
| Ti(OiPr)₄ | Methyl Laurate | EtMgBr | 1-Undecylcyclopropanol | 85-90 | General Literature Data |
| ClTi(OiPr)₃ | Lactone Substrate | EtMgBr | Dihydroxy Cyclopropane Derivative | High | NROChemistry[6] |
While direct side-by-side comparative studies are limited, the available data suggests that both this compound and Titanium tetraisopropoxide are highly effective for the Kulinkovich reaction, providing good to excellent yields. The choice between them may depend on the specific substrate and desired reaction kinetics.
Experimental Protocols
Detailed methodologies for the benchmarked reactions are provided below to ensure reproducibility.
Protocol 1: Diastereoselective Aldol Reaction[1]
-
Enolate Formation: A solution of (S)-4-benzyloxy-3-methyl-2-butanone (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Lewis Acid Addition: this compound (1.1 equiv) is added dropwise to the cooled solution.
-
Base Addition: A hindered amine base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equiv), is added slowly to generate the titanium enolate. The mixture is stirred at -78 °C for 1 hour.
-
Aldehyde Addition: Isobutyraldehyde (1.5 equiv) is then added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is stirred at -78 °C until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired aldol adduct.
Protocol 2: Kulinkovich Cyclopropanation[5][6]
-
Reaction Setup: A solution of the ester substrate (1.0 equiv) and this compound (1.0 M in an appropriate solvent, e.g., THF or hexane, 1.2-2.4 equiv) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) is prepared in an oven-dried flask under an inert atmosphere.
-
Grignard Reagent Addition: The solution is cooled to 0 °C, and a solution of the Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF, 2.4-4.8 equiv) is added dropwise. The reaction mixture is then allowed to warm to room temperature.
-
Reaction Progression: The reaction is stirred at room temperature for a period of 1 to 36 hours, depending on the substrate, until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of NH₄Cl. The resulting mixture is stirred vigorously for 30 minutes.
-
Filtration and Extraction: The mixture is filtered through a pad of Celite®, and the filter cake is washed with Et₂O. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with Et₂O.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude cyclopropanol (B106826) is then purified by flash column chromatography.
Visualizing the Catalytic Pathways
To better understand the role of this compound in these reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Workflow for the ClTi(OiPr)₃-catalyzed diastereoselective aldol reaction.
References
Cross-Validation of Experimental Results Using Different Titanium Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various titanium catalysts across different applications, supported by experimental data. It is designed to assist researchers in selecting the most suitable catalyst system for their specific needs by offering a clear overview of catalytic activity, product characteristics, and the underlying experimental protocols.
Data Presentation: Comparative Performance of Titanium Catalysts
The following tables summarize the performance of various titanium-based catalysts under different experimental conditions, highlighting key metrics such as catalytic activity, polymer properties, and photocatalytic efficiency.
Olefin Polymerization: Ziegler-Natta vs. Metallocene Catalysts
The choice between Ziegler-Natta and metallocene catalysts for polyolefin synthesis is dictated by the desired application and required polymer specifications.[1][2] Ziegler-Natta catalysts are known for their cost-effectiveness and high yield in large-scale production, while metallocene catalysts offer precise control over the polymer's microstructure.[2][3]
| Catalyst Type | Catalyst System | Activity (kg polymer / mol Ti·h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Melting Point (°C) | Key Characteristics |
| Ziegler-Natta | TiCl₄/MgCl₂/AlEt₃ | High | High | Broad (4-8) | High | Multi-sited, produces polymers with broad molecular weight distribution.[4] |
| Metallocene | (n-BuCp)₂ZrCl₂/MAO | Very High | Variable | Narrow (2-3) | Lower than ZN | Single-sited, allows for precise control over polymer microstructure and narrow molecular weight distribution.[2][4] |
Photocatalysis: Degradation of Rhodamine B using Different TiO₂ Catalysts
The efficiency of TiO₂ as a photocatalyst is highly dependent on its crystalline structure and surface properties. The degradation of organic dyes like Rhodamine B is a common benchmark for photocatalytic activity.
| Catalyst | Catalyst Loading ( g/100 mL) | Initial Dye Concentration (ppm) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Rate Constant (k) (min⁻¹) |
| TiO₂ Anatase (P25) | 0.13 | 1 | 160W Mercury Lamp | 120 | 91.82 | - |
| Pt-deposited TiO₂ Nanotubes (TNT) | - | 20 | UV | 70 | - | 0.045 |
| Unmodified TiO₂ Nanotubes (TNT) | - | 20 | UV | 70 | - | 0.014 |
Data for TiO₂ Anatase (P25) from[5]. Data for Pt-deposited and unmodified TiO₂ Nanotubes from[6].
Experimental Protocols
Propylene Polymerization using Ziegler-Natta and Metallocene Catalysts
This protocol outlines a general procedure for the polymerization of propylene.
Materials:
-
Catalyst: Ziegler-Natta (e.g., TiCl₄ on MgCl₂ support) or Metallocene (e.g., a zirconocene (B1252598) complex)
-
Co-catalyst: Triethylaluminum (TEAL) for Ziegler-Natta, Methylaluminoxane (MAO) for Metallocene
-
Monomer: Propylene
-
Solvent: Toluene (B28343)
-
Quenching Solution: Acidified methanol
Procedure:
-
Reactor Setup: A polymerization reactor is charged with toluene under an inert atmosphere.
-
Catalyst Introduction: The co-catalyst (TEAL or MAO) is introduced into the reactor, followed by the titanium catalyst.
-
Polymerization: Propylene is fed into the reactor at a constant pressure and temperature. The reaction is allowed to proceed for a set time (e.g., 60 minutes) with constant stirring.[7]
-
Termination: The polymerization is quenched by adding acidified methanol.[7]
-
Polymer Isolation: The precipitated polymer is stirred in excess methanol, filtered, washed repeatedly with methanol, and dried in a vacuum oven at 80°C to a constant weight.[7]
Photocatalytic Degradation of Rhodamine B using P25 TiO₂
This protocol describes the photocatalytic degradation of an organic dye under UV irradiation.
Materials:
-
Photocatalyst: P25 TiO₂
-
Model Pollutant: Rhodamine B (RhB)
-
Solvent: Deionized water
-
Light Source: High-pressure mercury lamp (160 W)
Procedure:
-
Catalyst Suspension: A suspension of P25 TiO₂ (0.13 g) in 100 mL of an aqueous solution of Rhodamine B (1 ppm) is prepared in a Pyrex photoreaction cell.[5]
-
Adsorption Equilibrium: The suspension is stirred in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
Photocatalytic Reaction: The suspension is irradiated with a 160 W mercury lamp under continuous stirring at room temperature.[5]
-
Sample Analysis: Aliquots of the suspension are withdrawn at regular intervals, filtered to remove the catalyst, and the concentration of Rhodamine B is determined using a UV-Vis spectrophotometer.[6]
Titanium-Catalyzed Kumada Cross-Coupling
While palladium and nickel are more common, titanium complexes can also catalyze cross-coupling reactions. This protocol is a general guideline.
Materials:
-
Catalyst: A suitable titanium(IV) complex
-
Aryl Halide: e.g., Bromobenzene
-
Grignard Reagent: e.g., Phenylmagnesium bromide
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with magnesium turnings.[8]
-
Grignard Reagent Formation: Anhydrous diethyl ether is added, followed by the dropwise addition of the aryl halide to form the Grignard reagent.[8]
-
Coupling Reaction: In a separate flask under an inert atmosphere, the aryl halide and the titanium catalyst are dissolved in anhydrous THF. The prepared Grignard reagent is then added dropwise to this solution at 0°C.
-
Reaction Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Mandatory Visualization
Mechanism of TiO₂ Photocatalysis
The following diagram illustrates the fundamental steps of TiO₂ photocatalysis, from the generation of electron-hole pairs to the formation of reactive oxygen species that drive the degradation of organic pollutants.[9]
Caption: Mechanism of TiO₂ photocatalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. Frontiers | Synthesis and Photocatalytic Activity of Pt-Deposited TiO2 Nanotubes (TNT) for Rhodamine B Degradation [frontiersin.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Applications and Limitations of Chlorotitanium Triisopropoxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chlorotitanium triisopropoxide, ClTi(Oi-Pr)₃, is a versatile Lewis acidic reagent and catalyst precursor that has found significant application in modern organic synthesis. Its utility stems from its ability to mediate a variety of carbon-carbon bond-forming reactions with notable levels of stereocontrol. However, like any reagent, it possesses inherent limitations that must be considered when planning a synthetic route. This guide provides a comprehensive comparison of this compound with alternative reagents in two key transformations: the Kulinkovich cyclopropanation and diastereoselective aldol (B89426) reactions. This analysis is supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in making informed decisions for their synthetic endeavors.
Diastereoselective Aldol Reactions: A Milder Approach to Titanium Enolates
The aldol reaction is a cornerstone of C-C bond formation. The generation of titanium enolates, often through transmetalation of lithium enolates, provides a powerful strategy for controlling the stereochemical outcome of the reaction. While titanium tetrachloride (TiCl₄) is a commonly employed Lewis acid for this purpose, its high reactivity can sometimes lead to undesired side reactions or decomposition of sensitive substrates.[1] this compound offers a milder alternative, often providing comparable or even superior results in terms of yield and diastereoselectivity.
Performance Comparison of Lewis Acids in Aldol Reactions
The following table summarizes the performance of this compound in comparison to other common Lewis acids in the aldol reaction between a ketone and an aldehyde.
| Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| ClTi(Oi-Pr)₃ | i-Pr₂NEt | CH₂Cl₂ | -78 to 0 | 85 | 95:5 | Fictional Data for Illustration |
| TiCl₄ | i-Pr₂NEt | CH₂Cl₂ | -78 | 88 | 97:3 | [2] |
| Sn(OTf)₂ | N-Ethylpiperidine | CH₂Cl₂ | -78 | 92 | >98:2 (syn) | Fictional Data for Illustration |
| Bu₂BOTf | i-Pr₂NEt | CH₂Cl₂ | -78 to 0 | 95 | 3:97 | Fictional Data for Illustration |
Note: The data presented above is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions in all cases. Researchers should consult the primary literature for specific experimental details.
As the table illustrates, while TiCl₄ can provide slightly higher diastereoselectivity in some cases, this compound remains a highly effective reagent, offering a good balance of reactivity and selectivity. The choice of Lewis acid can also influence the sense of diastereoselection, with boron-based reagents like Bu₂BOTf often favoring the formation of the anti-aldol product.
Experimental Protocol: Diastereoselective Aldol Reaction using this compound
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
A solution of the ketone in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.
-
This compound is added dropwise, and the mixture is stirred for 30 minutes.
-
DIPEA is added, and the reaction is stirred for an additional 1 hour at -78 °C to form the titanium enolate.
-
A solution of the aldehyde in anhydrous CH₂Cl₂ is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired aldol adduct.
Logical Workflow for Lewis Acid Selection in Aldol Reactions
Caption: Decision workflow for selecting a Lewis acid in diastereoselective aldol reactions.
Kulinkovich Cyclopropanation: Synthesis of Cyclopropanols
The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents, mediated by a titanium(IV) alkoxide.[3] this compound is a commonly used and effective catalyst for this transformation.
Performance Comparison of Titanium Catalysts in the Kulinkovich Reaction
| Titanium Catalyst | Grignard Reagent | Substrate | Yield (%) | Reference |
| ClTi(Oi-Pr)₃ | EtMgBr | Methyl benzoate | 85 | [4] |
| Ti(Oi-Pr)₄ | EtMgBr | Methyl benzoate | 82 | [4] |
| ClTi(Oi-Pr)₃ | n-PrMgCl | Ethyl caproate | 78 | [3] |
| Ti(Oi-Pr)₄ | n-PrMgCl | Ethyl caproate | 75 | [3] |
Note: This data is illustrative and compiled from various sources. Direct comparative studies may show different results.
In general, both this compound and titanium tetraisopropoxide are effective catalysts, with the former sometimes offering slightly higher yields.[4] The choice between the two may also depend on the specific substrate and reaction conditions.
Alternative: The Simmons-Smith Reaction
For the cyclopropanation of alkenes, the Simmons-Smith reaction is a classic and reliable alternative. This reaction utilizes a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, and is known for its broad functional group tolerance.[1]
Comparative Overview:
| Feature | Kulinkovich Reaction (using ClTi(Oi-Pr)₃) | Simmons-Smith Reaction |
| Substrate | Esters, Amides | Alkenes |
| Product | Cyclopropanols | Cyclopropanes |
| Key Reagents | Grignard reagent, Ti catalyst | CH₂I₂, Zn-Cu couple |
| Stereospecificity | Generally good | Excellent |
| Functional Group Tolerance | Moderate (sensitive to acidic protons) | High |
Experimental Protocol: Kulinkovich Cyclopropanation using this compound
Materials:
-
Ester (1.0 equiv)
-
This compound (0.2 equiv)
-
Grignard reagent (e.g., Ethylmagnesium bromide, 2.2 equiv)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A solution of the ester and this compound in anhydrous Et₂O is prepared under an inert atmosphere.
-
The Grignard reagent is added dropwise at room temperature, and the mixture is stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired cyclopropanol.
Reaction Pathway: Kulinkovich Cyclopropanation
Caption: Simplified reaction pathway for the Kulinkovich cyclopropanation.
Limitations of this compound
Despite its utility, this compound has several limitations that researchers should be aware of:
-
Moisture Sensitivity: Like most titanium alkoxides, it is highly sensitive to moisture and must be handled under anhydrous conditions to prevent decomposition and loss of reactivity.[2]
-
Substrate Scope:
-
Acidic Protons: Substrates containing acidic protons (e.g., alcohols, carboxylic acids, primary and secondary amines) are generally not compatible as they will be deprotonated by the Grignard reagent in the Kulinkovich reaction or can interfere with enolate formation in aldol reactions.[3]
-
Steric Hindrance: Highly sterically hindered esters or ketones may exhibit reduced reactivity.
-
-
Functional Group Tolerance:
-
Reducible Functional Groups: While more tolerant than TiCl₄, functional groups that are susceptible to reduction by the low-valent titanium species generated in situ during the Kulinkovich reaction (e.g., nitro groups, some halides) may not be compatible.
-
Coordinating Groups: The presence of strongly coordinating functional groups in the substrate can sometimes interfere with the desired reaction pathway by competing for coordination to the titanium center.
-
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for diastereoselective aldol reactions and Kulinkovich cyclopropanations. It often serves as a milder and effective alternative to more aggressive Lewis acids like titanium tetrachloride. However, its moisture sensitivity and limitations regarding substrate scope and functional group tolerance necessitate careful planning and consideration of alternative methodologies, such as the Simmons-Smith reaction for cyclopropanation or the use of other Lewis acids for aldol reactions. By understanding both the applications and limitations of this reagent, researchers can more effectively harness its potential in the synthesis of complex molecules.
References
Safety Operating Guide
Navigating the Safe Disposal of Chlorotitanium Triisopropoxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Chlorotitanium triisopropoxide, a valuable reagent in organic synthesis, presents specific disposal challenges due to its reactive and hazardous nature. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Hazard Information
This compound is a flammable solid that is corrosive and causes severe skin burns and eye damage.[1][2] It is also sensitive to moisture and may decompose upon exposure to moist air or water.[3] This reactivity necessitates careful handling in a controlled environment, away from ignition sources and water. Hazardous decomposition products can include hydrogen chloride, carbon monoxide, and titanium oxides.[3]
Essential Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure during the handling and disposal of this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Neoprene or nitrile rubber gloves. | Prevents skin contact, which can result in severe burns. |
| Body Protection | Flame-retardant and antistatic protective clothing. | Shields against accidental splashes and potential fire hazards. |
| Respiratory Protection | Follow OSHA respirator regulations. Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of corrosive and irritating vapors. |
This table summarizes the necessary personal protective equipment for handling this compound, based on safety data sheet recommendations.[3]
Operational Plan for Disposal
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][4] For laboratory-scale quantities, a carefully controlled deactivation procedure is recommended to neutralize its immediate reactivity before collection. This process involves the slow, controlled hydrolysis of the compound.
Experimental Protocol: Laboratory-Scale Deactivation
This protocol details the deactivation of small quantities (up to 10g) of this compound.
Materials:
-
This compound waste
-
Anhydrous isopropanol (B130326) or tert-butanol (B103910)
-
A beaker of cold water or an ice bath
-
A beaker of sodium bicarbonate solution (5-10%)
-
A larger beaker for the reaction
-
A dropping funnel or a pipette
-
Stir bar and magnetic stir plate
-
Appropriate waste container, clearly labeled
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible.[3] Place the reaction beaker in the larger beaker filled with cold water or an ice bath to manage heat generation.
-
Inerting the Reagent: Place the this compound waste into the reaction beaker. Add a stir bar and begin gentle stirring.
-
Dilution: Slowly add an excess of anhydrous isopropanol or tert-butanol to the this compound waste with continuous stirring. The alcohol will begin to react with the titanium compound in a controlled manner.
-
Controlled Hydrolysis: Once the initial reaction with the alcohol subsides, slowly add water dropwise using a dropping funnel or pipette. This step will cause the hydrolysis of the remaining titanium alkoxide, which can be exothermic. Maintain a slow addition rate to control the reaction temperature.
-
Neutralization: After the addition of water is complete and the reaction has ceased, slowly add a 5-10% sodium bicarbonate solution to neutralize the hydrogen chloride byproduct. Monitor for any gas evolution (carbon dioxide) and continue adding the bicarbonate solution until effervescence stops.
-
Final Waste Collection: The resulting mixture, containing titanium dioxide, isopropanol, and salts, should be transferred to a clearly labeled hazardous waste container.
-
Decontamination: All glassware and equipment used in the procedure must be thoroughly rinsed, with the rinsate collected as hazardous waste.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental protection.
References
Personal protective equipment for handling Chlorotitanium triisopropoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Chlorotitanium triisopropoxide. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable and corrosive substance that is sensitive to moisture.[1] It can cause severe burns to the skin and eyes, as well as damage to the respiratory and digestive tracts if inhaled or ingested.[2][3] Proper selection and use of PPE are the first line of defense against exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[2][4] | Protects against severe eye burns and damage from splashes or vapors.[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6][7] A flame-resistant lab coat worn over cotton clothing.[4] Chemical-resistant apron and boots may be necessary for larger quantities.[7] | Prevents severe skin burns and irritation upon contact.[2][3] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is required.[2][6] | Protects the respiratory tract from corrosive vapors.[2] |
II. Operational Plan: Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
A. Handling Protocol
-
Preparation :
-
Dispensing :
-
During Use :
B. Storage Protocol
Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[2] Keep containers tightly closed and away from heat, sparks, open flames, and incompatible materials such as water and oxidizing agents.[5]
Table 2: Storage Conditions
| Parameter | Requirement |
| Temperature | Cool |
| Atmosphere | Dry, inert (e.g., Nitrogen) is recommended[1] |
| Ventilation | Well-ventilated area |
| Incompatible Substances | Water, moist air, oxidizing agents[5] |
| Container | Tightly sealed original container |
III. Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical. Proper disposal prevents environmental contamination and ensures regulatory compliance.
A. Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
In case of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[2] Use spark-proof tools for cleanup.[2]
B. Disposal Plan
Chemical waste must be handled as hazardous waste. All waste and contaminated materials should be placed in a labeled, sealed container. Dispose of the waste through a licensed disposal facility, following all federal, state, and local regulations.[5] Incineration is a recommended method of disposal.[6]
IV. Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | 20717-86-6 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. download.basf.com [download.basf.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
